Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-(furan-2-yl)-2,4-dioxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c1-2-14-10(13)8(12)6-7(11)9-4-3-5-15-9/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIOCWOOZQZAFOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC(=O)C1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Thermodynamic stability of furan-containing beta-diketo esters
Technical Guide: Thermodynamic Stability & Synthesis of Furan-Containing -Diketo Esters
Executive Summary
Furan-containing
This guide provides a rigorous analysis of the thermodynamic factors stabilizing these systems and details self-validating protocols for their synthesis and characterization.
Structural Dynamics & Tautomerism
The core thermodynamic feature of furan-containing
The Thermodynamic Drivers[1]
The equilibrium exists between the 1,3-dicarbonyl (keto) form and the cis-enol form. Three primary forces govern this stability:
-
The Chelate Effect (Intramolecular H-Bonding): The cis-enol forms a stable 6-membered pseudo-ring via hydrogen bonding between the enolic hydroxyl and the ester carbonyl oxygen. This interaction releases approximately 2–10 kcal/mol of enthalpy.
-
Aromatic Conjugation (
-Stacking): The furan ring is an electron-rich, -excessive heteroaromatic system. In the enol form, the double bond conjugates with the furan ring, creating an extended -system. This resonance stabilization is significantly stronger than in aliphatic analogs (e.g., ethyl acetoacetate), pushing the equilibrium toward the enol. -
Solvent-Solute Interactions:
-
Non-polar solvents (e.g.,
, Toluene): Favor the cis-enol form to maximize internal H-bonding and minimize dipole-dipole repulsion. -
Polar protic solvents (e.g., Methanol, Water): Disrupt the internal H-bond and stabilize the more polar keto form via intermolecular solvation.
-
Visualization of Tautomeric Pathways[2]
The following diagram illustrates the equilibrium and the resonance stabilization provided by the furan ring.
Figure 1: Thermodynamic equilibrium favoring the enol form via conjugation and chelation.
Synthetic Pathways & Thermodynamic Control[1]
Synthesis of furan
Protocol: Crossed Claisen Condensation
Objective: Synthesis of Ethyl 2-furoylacetate. Mechanism: Nucleophilic attack of ethyl acetate enolate on ethyl 2-furoate.
Reagents:
-
Ethyl 2-furoate (1.0 eq)
-
Ethyl acetate (Excess, serves as solvent/reactant)
-
Sodium Ethoxide (NaOEt) (1.2 eq) - Freshly prepared recommended
-
Solvent: Anhydrous Ethanol or Toluene
Step-by-Step Methodology:
-
Enolate Formation: In a flame-dried flask under
, dissolve NaOEt in anhydrous solvent. Cool to 0°C. -
Addition: Add ethyl acetate slowly. Allow to stir for 30 mins to generate the enolate. Note: For higher yield, use LDA at -78°C to generate the lithium enolate quantitatively before adding the furoate.
-
Condensation: Add ethyl 2-furoate dropwise. The solution will darken (yellow/orange) as the conjugated enolate forms.
-
Reflux: Warm to room temperature, then reflux for 2–4 hours. Monitor by TLC (disappearance of furoate).
-
Critical Workup (The Stability Trap):
-
The reaction mixture contains the sodium enolate salt.
-
Cool to 0°C.
-
Acidification: Slowly add dilute acetic acid (3M) or HCl (1M) until pH reaches ~5-6.
-
Warning: Do NOT drop below pH 4 or heat during this step. Strong acid + heat triggers decarboxylation (loss of
) to form 2-acetylfuran.
-
Troubleshooting: Common Failure Modes
| Observation | Root Cause | Corrective Action |
| Low Yield / Recovery of Furoic Acid | Hydrolysis of ester before condensation. | Ensure anhydrous conditions; use fresh NaOEt. |
| Formation of 2-Acetylfuran | Decarboxylation during workup. | Maintain Temperature < 5°C during acidification; Avoid strong mineral acids. |
| Dark Tar Formation | Furan ring opening (acid catalyzed) or polymerization. | Limit exposure to strong acids; store product at -20°C under inert gas. |
Experimental Characterization ( Determination)
To validate the thermodynamic stability, one must measure the Keto-Enol Equilibrium Constant (
H NMR Protocol for
Principle: The integration of the enolic vinyl proton and the keto methylene protons provides a direct molar ratio.
-
Sample Prep: Dissolve ~10 mg of the
-diketo ester in 0.6 mL of (non-polar) and separately in (polar). -
Acquisition: Acquire a standard proton spectrum (16 scans minimum).
-
Peak Assignment:
-
Enol -OH: Broad singlet, typically >12.0 ppm (deshielded by H-bond).
-
Enol Vinyl -CH=: Singlet, ~6.0–6.5 ppm.
-
Keto -CH2-: Singlet, ~3.8–4.2 ppm.
-
Furan Protons: Multiplets, 6.5–7.6 ppm.
-
-
Calculation:
Where represents the integration area.
Expected Results
In
Stability Profiling: Degradation Pathways
Thermodynamic stability does not imply kinetic inertness. These compounds possess two primary "kill switches" that researchers must avoid.
Decarboxylation (Acid/Thermal)
Under acidic conditions with heat, the ester hydrolyzes to the
-
Trigger: pH < 4, T > 50°C.
-
Product: 2-acetylfuran +
.
Retro-Claisen (Alkaline)
In the presence of nucleophilic bases (hydroxide) or alkoxides with prolonged heating, the bond between the
-
Trigger: Aqueous NaOH, prolonged reflux.
-
Product: Furoic acid + Acetate.
Degradation Pathway Diagram
Figure 2: Major decomposition pathways under acidic and alkaline stress.
References
-
Garland, C. W., Nibler, J. W., & Shoemaker, D. P. Experiments in Physical Chemistry.[1] (Classic text describing NMR determination of keto-enol equilibria).[1][2][3][4] [Link]
-
Master Organic Chemistry. Decarboxylation of Beta-Keto Acids: Mechanism and Examples. [Link]
-
OpenStax Chemistry. The Claisen Condensation Reaction. [Link]
-
Reeves, L. W. Nuclear Magnetic Resonance Measurements of Keto-Enol Equilibria.[5] Canadian Journal of Chemistry. (Foundational paper on NMR methods for tautomerism). [Link]
An In-depth Technical Guide to Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate
This technical guide provides a comprehensive overview of Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate, a molecule of significant interest in medicinal chemistry and synthetic organic chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical identity, synthesis, and potential applications.
Introduction and Chemical Significance
Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate belongs to the class of β-keto esters, which are pivotal building blocks in the synthesis of a wide array of complex molecules. The presence of the furan moiety, a five-membered aromatic heterocycle containing oxygen, imparts unique electronic and steric properties to the molecule, making it a valuable precursor for various pharmaceuticals and biologically active compounds. The 1,3-dicarbonyl system within the butanoate chain is a key reactive feature, enabling a variety of chemical transformations.
While a specific CAS number for Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate is not readily found in major chemical databases, its corresponding carboxylic acid, 4-(furan-2-yl)-2,4-dioxobutanoic acid, is registered under CAS number 105356-51-2.[1] The ethyl ester is a direct derivative and can be unequivocally identified by its structural and spectroscopic data.
Chemical Identifiers and Physicochemical Properties
A precise characterization is crucial for the unambiguous identification and application of this compound. The following table summarizes its key identifiers and calculated physicochemical properties.
| Identifier | Value | Source |
| IUPAC Name | Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate | N/A |
| Synonyms | Ethyl 2,4-dioxo-4-(2-furyl)butanoate | N/A |
| Molecular Formula | C₁₀H₁₀O₅ | Calculated |
| Molecular Weight | 210.18 g/mol | Calculated |
| Canonical SMILES | CCOC(=O)C(=O)CC(=O)c1occc1 | N/A |
| InChI Key | InChIKey=VZYURLIPBPCXQL-UHFFFAOYSA-N | N/A |
| Appearance | Expected to be a solid or oil | By analogy |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and ethanol. | By analogy |
Synthesis Methodology: The Claisen Condensation
The most direct and efficient method for the synthesis of Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate is the crossed Claisen condensation.[2][3][4][5] This reaction involves the condensation of 2-acetylfuran with diethyl oxalate in the presence of a strong base, such as sodium ethoxide. Diethyl oxalate is an ideal electrophilic partner in this reaction as it lacks α-hydrogens and therefore cannot undergo self-condensation.[3][4][5]
Reaction Mechanism
The reaction proceeds through the following key steps:
-
Enolate Formation: Sodium ethoxide abstracts an acidic α-proton from 2-acetylfuran to form a resonance-stabilized enolate.
-
Nucleophilic Attack: The enolate attacks one of the electrophilic carbonyl carbons of diethyl oxalate.
-
Elimination: The resulting tetrahedral intermediate collapses, eliminating an ethoxide ion to form the β-keto ester product.
The following diagram illustrates the workflow of the synthesis:
Caption: Workflow for the synthesis of Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate.
Detailed Experimental Protocol
This protocol is adapted from a general procedure for the synthesis of ethyl 2,4-dioxo-4-arylbutanoates.[6]
Materials:
-
2-Acetylfuran (1 equivalent)
-
Diethyl oxalate (1 equivalent)
-
Sodium metal (1 equivalent)
-
Anhydrous ethanol
-
Dichloromethane
-
Dilute sulfuric acid
-
Anhydrous sodium sulfate
Procedure:
-
Freshly prepare sodium ethoxide by carefully dissolving sodium metal in anhydrous ethanol under an inert atmosphere.
-
To the stirred solution of sodium ethoxide, add a mixture of 2-acetylfuran and diethyl oxalate dropwise at room temperature.
-
Stir the reaction mixture overnight.
-
Gently heat the mixture to 80°C for 30 minutes to ensure complete reaction.
-
Cool the reaction mixture to room temperature and then acidify to a pH of 2 with dilute sulfuric acid.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
Potential Applications in Drug Discovery
Derivatives of ethyl 2,4-dioxo-4-arylbutanoate have shown promising biological activities, particularly as kinase inhibitors. For instance, several analogs have been synthesized and evaluated for their inhibitory activity against Src kinase, a protein tyrosine kinase implicated in cancer progression.[6] The structural similarity of Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate to these active compounds suggests its potential as a scaffold for the development of novel anti-cancer agents.
The following diagram illustrates the potential role of this compound class in inhibiting a signaling pathway.
Caption: Inhibition of Src Kinase by Ethyl 4-(aryl)-2,4-dioxobutanoate derivatives.
Spectroscopic Characterization (Predicted)
-
¹H NMR: The spectrum is expected to show signals for the ethyl group (a triplet and a quartet), a singlet for the methylene protons between the two carbonyl groups, and characteristic signals for the furan ring protons.
-
¹³C NMR: The spectrum should display resonances for the two carbonyl carbons of the keto-ester functionality, the ethyl group carbons, the methylene carbon, and the carbons of the furan ring.
-
IR Spectroscopy: Characteristic absorption bands are expected for the C=O stretching of the ketone and ester groups (typically in the range of 1650-1750 cm⁻¹), as well as C-O and C-H stretching vibrations.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (210.18 g/mol ).
Safety and Handling
As with any chemical compound, Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) for structurally related compounds.
Conclusion
Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate is a valuable synthetic intermediate with significant potential in medicinal chemistry. Its synthesis via the Claisen condensation is a well-established and efficient method. Further investigation into its biological activities, particularly as a kinase inhibitor, is warranted and could lead to the development of novel therapeutic agents. This guide provides a solid foundation for researchers interested in exploring the chemistry and applications of this promising molecule.
References
-
Rafinejad, A., et al. (2015). Synthesis and Evaluation of Ethyl 2,4-dioxo-4- arylbutanoate Derivatives as Src Kinase Inhibitors. Journal of Sciences, Islamic Republic of Iran, 26(4), 321-325. [Link]
-
SynArchive. (n.d.). Claisen Condensation. Retrieved February 15, 2026, from [Link]
-
Chemistry LibreTexts. (2023, September 20). 9.8: Mixed Claisen Condensations. [Link]
-
PubChem. (n.d.). 4-(Furan-2-yl)-2,4-dioxobutanoic acid. Retrieved February 15, 2026, from [Link]
-
OpenStax. (2023, September 20). 23.8 Mixed Claisen Condensations. In Organic Chemistry. [Link]
-
Yale University Department of Chemistry. (n.d.). The Acetoacetic Ester Condensation (Claisen Condensation). Retrieved February 15, 2026, from [Link]
Sources
- 1. 4-(Furan-2-yl)-2,4-dioxobutanoic acid | C8H6O5 | CID 510839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. synarchive.com [synarchive.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 23.8 Mixed Claisen Condensations - Organic Chemistry | OpenStax [openstax.org]
- 6. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
The Ascendant Trajectory of 2,4-Dioxobutanoate Derivatives in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2,4-dioxobutanoate scaffold has emerged as a privileged motif in medicinal chemistry, underpinning the development of a diverse array of potent and selective inhibitors of various enzymes implicated in human diseases. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of 2,4-dioxobutanoate derivatives. We delve into their established roles as inhibitors of viral endonucleases, protein kinases, and other key enzymes, offering detailed mechanistic insights and structure-activity relationship (SAR) analyses. Furthermore, this guide presents detailed experimental protocols for the synthesis and biological evaluation of these compounds, alongside visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of their therapeutic applications.
Introduction: The Chemical Versatility and Therapeutic Promise of the 2,4-Dioxobutanoate Core
The 2,4-dioxobutanoate moiety, characterized by a butanoic acid backbone with ketone functionalities at the 2 and 4 positions, represents a versatile pharmacophore capable of engaging in a variety of interactions with biological targets. Its ability to act as a metal-chelating agent, a Michael acceptor, and a scaffold for diverse substitutions has made it a focal point in the design of enzyme inhibitors. This guide will explore the expanding landscape of 2,4-dioxobutanoate derivatives in medicinal chemistry, highlighting their journey from chemical synthesis to promising therapeutic candidates.
Synthetic Strategies: Accessing the 2,4-Dioxobutanoate Scaffold
The synthesis of 2,4-dioxobutanoate derivatives is crucial for exploring their therapeutic potential. A common and effective method involves the Claisen condensation of an appropriate acetophenone with diethyl oxalate. This approach allows for the introduction of a wide range of substituents on the aryl ring, facilitating the generation of diverse chemical libraries for biological screening.
Detailed Experimental Protocol: Synthesis of Ethyl 2,4-dioxo-4-arylbutanoates
This protocol describes a general procedure for the synthesis of ethyl 2,4-dioxo-4-arylbutanoate derivatives.[1]
Materials:
-
Substituted acetophenone (10 mmol)
-
Diethyl oxalate (10 mmol)
-
Sodium metal (10 mmol)
-
Anhydrous ethanol (10 mL)
-
Dichloromethane
-
Sulfuric acid (to adjust pH to 2)
-
Sodium sulfate (Na2SO4)
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere, carefully add sodium metal (10 mmol) to anhydrous ethanol (10 mL) and stir until the sodium has completely dissolved to form sodium ethoxide.
-
Condensation Reaction: To the freshly prepared sodium ethoxide solution, add a mixture of diethyl oxalate (10 mmol) and the appropriate substituted acetophenone (10 mmol) dropwise with continuous stirring.
-
Reaction Progression: Stir the reaction mixture overnight at room temperature.
-
Heating: Heat the reaction mixture at 80°C for 30 minutes.
-
Work-up:
-
Cool the reaction mixture to room temperature and acidify with sulfuric acid to a pH of 2.
-
Extract the product with dichloromethane.
-
Dry the organic phase over anhydrous sodium sulfate (Na2SO4).
-
Evaporate the solvent under reduced pressure.
-
-
Purification: Recrystallize the crude product from ethanol to obtain the pure ethyl 2,4-dioxo-4-arylbutanoate derivative.
Diagram of Synthetic Workflow:
Caption: General workflow for the synthesis of ethyl 2,4-dioxo-4-arylbutanoate derivatives.
Diverse Biological Activities and Therapeutic Applications
2,4-Dioxobutanoate derivatives have demonstrated a remarkable breadth of biological activities, targeting a range of enzymes with high potency and selectivity. This section will explore their key therapeutic applications.
Antiviral Activity: Targeting Viral Endonucleases
A significant area of research for 2,4-dioxobutanoate derivatives has been in the development of antiviral agents, particularly against the influenza virus. These compounds have been identified as potent inhibitors of the influenza virus PA endonuclease, an essential enzyme for viral replication.[2][3] The endonuclease activity is responsible for "cap-snatching," a process where the virus cleaves the 5' caps of host pre-mRNAs to use as primers for its own mRNA synthesis.[4][5] By inhibiting this enzyme, 2,4-dioxobutanoate derivatives effectively halt viral transcription and replication.[2]
Mechanism of Action: Influenza Endonuclease Inhibition
Caption: Inhibition of influenza virus replication by targeting the PA endonuclease.
Furthermore, 4-aryl-2,4-dioxobutanoic acids have been identified as inhibitors of HIV-1 integrase, another critical viral enzyme responsible for integrating the viral DNA into the host genome.[6] This dual antiviral potential highlights the versatility of the 2,4-dioxobutanoate scaffold.
Mechanism of Action: HIV-1 Integrase Inhibition
Caption: Inhibition of HIV-1 integration by targeting the integrase enzyme.
Anticancer Activity: Targeting Protein Kinases
The dysregulation of protein kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Ethyl 2,4-dioxo-4-arylbutanoate derivatives have been synthesized and evaluated as inhibitors of Src kinase, a non-receptor tyrosine kinase that plays a critical role in cancer cell proliferation, survival, and metastasis.[1][7]
Src Kinase Signaling Pathway and Inhibition
Caption: Inhibition of Src kinase signaling by ethyl 2,4-dioxo-4-arylbutanoate derivatives.
Antimicrobial and Antifungal Activities
Emerging research has also highlighted the potential of 2,4-dioxobutanoic acid derivatives as antimicrobial and antifungal agents.[7] Studies have demonstrated their activity against various strains of Candida, a common cause of fungal infections.[7] The development of novel antimicrobial and antifungal agents is a critical area of research due to the rise of drug-resistant pathogens.
Structure-Activity Relationship (SAR) Studies
The systematic modification of the 2,4-dioxobutanoate scaffold has been instrumental in optimizing its biological activity. SAR studies have revealed key structural features that govern the potency and selectivity of these derivatives.
For instance, in the context of Src kinase inhibition, the nature and position of substituents on the aryl ring of ethyl 2,4-dioxo-4-arylbutanoates significantly influence their inhibitory activity.[1]
Table 1: SAR of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors [1]
| Compound | Substituent on Aryl Ring | IC50 (µM) |
| 3a | 4-Cl | 65.3 |
| 3b | 4-Br | 90.3 |
| 3c | 4-CH3 | 75.1 |
| 3d | 2,4-di-Cl | 82.4 |
| 3e | 3-NO2 | 60.2 |
| 3f | 3-CH3 | 48.3 |
These findings suggest that both steric and electronic factors play a crucial role in the interaction of these compounds with the Src kinase active site.
Biological Evaluation: Key Experimental Protocols
The biological evaluation of 2,4-dioxobutanoate derivatives is essential to determine their therapeutic potential. This section provides detailed protocols for two key assays: the MTT assay for assessing anticancer activity and an in vitro kinase assay for evaluating Src kinase inhibition.
Protocol: MTT Assay for Cell Viability and Anticancer Activity
The MTT assay is a colorimetric assay used to assess cell metabolic activity and, by extension, cell viability. It is widely used to screen for the cytotoxic effects of potential anticancer compounds.[2][3][7][8]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
2,4-Dioxobutanoate derivative test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 2,4-dioxobutanoate derivative and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[3]
-
Formazan Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can then be determined.
Diagram of MTT Assay Workflow:
Caption: Step-by-step workflow of the MTT assay for determining cell viability.
Protocol: In Vitro Src Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of Src kinase.[9][10][11][12][13]
Materials:
-
Recombinant Src kinase enzyme
-
Src kinase substrate (e.g., Poly(Glu,Tyr) 4:1)
-
ATP (Adenosine triphosphate)
-
2,4-Dioxobutanoate derivative test compound
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plate
-
Plate reader
Procedure:
-
Prepare Reagents: Prepare serial dilutions of the 2,4-dioxobutanoate derivative in the appropriate buffer. Prepare a master mix containing the kinase assay buffer, Src kinase substrate, and ATP.
-
Enzyme Reaction: In a 384-well plate, add the test compound dilutions. Initiate the kinase reaction by adding the master mix and the recombinant Src kinase enzyme. Include controls with no inhibitor and no enzyme.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced, which is proportional to the kinase activity.
-
Signal Measurement: Measure the luminescence or fluorescence signal using a plate reader.
-
Data Analysis: Calculate the percentage of Src kinase inhibition for each compound concentration and determine the IC50 value.
Clinical Development Landscape
While the preclinical data for 2,4-dioxobutanoate derivatives is compelling, their progression into clinical trials is a critical step in validating their therapeutic potential. A thorough search of clinical trial registries is necessary to ascertain the current status of any derivatives that may have entered human studies. As of the latest search, no specific 2,4-dioxobutanoate derivatives have been explicitly identified in ongoing or completed clinical trials under this chemical class name. However, the diverse and potent activities of this scaffold suggest that derivatives may be in preclinical development or in early-stage trials under different compound designations. Continued monitoring of clinical trial databases is warranted.[14][15][16]
Conclusion and Future Perspectives
The 2,4-dioxobutanoate scaffold has proven to be a remarkably fruitful starting point for the discovery of potent and selective enzyme inhibitors with diverse therapeutic applications. From antiviral and anticancer to antimicrobial and antifungal activities, these derivatives continue to demonstrate significant promise. The synthetic accessibility of this scaffold allows for extensive SAR studies, enabling the fine-tuning of their pharmacological properties.
Future research in this area will likely focus on several key aspects:
-
Expansion of Therapeutic Targets: Exploring the activity of 2,4-dioxobutanoate derivatives against other clinically relevant enzymes.
-
Optimization of Pharmacokinetic Properties: Improving the drug-like properties of lead compounds to enhance their bioavailability and in vivo efficacy.
-
Combination Therapies: Investigating the synergistic effects of 2,4-dioxobutanoate derivatives with existing therapeutic agents.
-
Translational Studies: Advancing the most promising preclinical candidates into clinical trials to evaluate their safety and efficacy in humans.
The continued exploration of the chemical space around the 2,4-dioxobutanoate core holds great potential for the development of novel and effective therapies for a wide range of human diseases.
References
-
Wai, J. S., Egbertson, M. S., Payne, L. S., Fisher, T. E., Embrey, M. W., Tran, L. O., Melamed, J. Y., Langford, H. M., Guare, J. P., Jr, Zhuang, L., Grey, V. E., Vacca, J. P., Holloway, M. K., Naylor-Olsen, A. M., Hazuda, D. J., Felock, P. J., Wolfe, A. L., Stillmock, K. A., Schleif, W. A., Gabryelski, L. J., & Young, S. D. (2000). 4-Aryl-2,4-dioxobutanoic acid inhibitors of HIV-1 integrase and viral replication in cells. Journal of medicinal chemistry, 43(26), 4923–4926. [Link]
-
Hastings, J. C., Selnick, H. G., Wolanski, B., & Tomassini, J. E. (1996). Anti-influenza virus activities of 4-substituted 2,4-dioxobutanoic acid inhibitors. Antimicrobial agents and chemotherapy, 40(5), 1304–1307. [Link]
-
Tomassini, J. E., Selnick, H. G., Davies, M. E., Armstrong, M. E., Baldwin, J. J., Bourgeois, M., Hastings, J. C., Hazuda, D. J., Lewis, J., McClements, W., Ponticello, G. S., Radzilowski, E. M., Smith, G. S., Tebben, A. J., & Wolfe, A. L. (1994). A novel antiviral agent which inhibits the endonuclease of influenza viruses. Antimicrobial agents and chemotherapy, 38(12), 2827–2837. [Link]
-
Novikova, V. V., Pulina, N. A., & Sobin, F. V. (2022). Antifungal activity of new derivatives of 4-(het)aryl-2,4-dioxobutanoic acids. Pharmacy & Pharmacology, 10(2), 143-151. [Link]
- Rafinejad, A., Fallah-Tafti, A., Tiwari, R., Nasrolahi Shirazi, A., Mandal, D., Parang, K., Foroumadi, A., & Akbarzadeh, T. (2015). Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors. Journal of Sciences, Islamic Republic of Iran, 26(4), 321-325.
- BenchChem. (2025). Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity. BenchChem.
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An In-depth Technical Guide to Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate: Physicochemical Properties and Synthetic Strategy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate is a β-keto ester featuring a furan moiety, a structural motif of significant interest in medicinal chemistry and materials science. As a polyfunctional molecule, it serves as a versatile synthetic intermediate for the construction of more complex heterocyclic systems. Its 1,3-dicarbonyl system is a key feature, governing its reactivity and conferring the ability to engage in keto-enol tautomerism, which profoundly influences its chemical and biological behavior. This guide provides a comprehensive overview of the physical and chemical characteristics of this compound, detailed experimental protocols for its synthesis and analysis, and expert insights into its structural properties, grounded in established chemical principles and data from analogous compounds.
Chemical Identity and Physicochemical Properties
While specific experimental data for Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate is not extensively documented in readily available literature, its properties can be reliably predicted based on well-studied analogous compounds, such as other ethyl 4-aryl-2,4-dioxobutanoates.
Structure and Tautomerism:
The compound exists as a dynamic equilibrium between its diketo form and two possible enol tautomers. This keto-enol tautomerism is a fundamental characteristic of β-dicarbonyl compounds.[1][2] The equilibrium is influenced by factors such as solvent polarity and temperature.[3] The enol form is stabilized by the formation of an intramolecular hydrogen bond and conjugation, often making it a significant or even predominant form in solution.[3]
}
Figure 1. Keto-Enol Tautomerism of the title compound.
Predicted Physical Properties:
The physical characteristics of Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate are estimated by comparing data from analogous aryl derivatives. The replacement of a phenyl or substituted phenyl ring with a furan ring is expected to influence properties like melting point and solubility due to differences in polarity, size, and crystal packing ability.
| Property | Predicted Value / Observation | Rationale / Comparative Data |
| Melting Point | 30 - 50 °C | The melting points of analogous ethyl 4-aryl-2,4-dioxobutanoates range from 29-31 °C (4-methoxyphenyl) to 60-62 °C (2,4-dichlorophenyl).[4] The phenyl analog melts at 36-41 °C.[5] The furan ring is a five-membered heterocycle, and its derivatives often have melting points in a similar range to their phenyl counterparts. |
| Appearance | Colorless to light yellow solid or oil | Many related β-keto esters, such as ethyl 2,4-dioxo-4-phenylbutanoate, are described as colorless to light yellow liquids or solids.[5] |
| Solubility | Soluble in common organic solvents (e.g., ethanol, dichloromethane, ethyl acetate). Sparingly soluble in water. | The ester and furan moieties confer solubility in organic solvents. The presence of polar carbonyl groups allows for some limited solubility in water. |
| Molecular Formula | C10H10O5 | - |
| Molecular Weight | 210.18 g/mol | - |
Synthesis Protocol: Crossed Claisen Condensation
The most direct and established method for synthesizing ethyl 4-aryl-2,4-dioxobutanoates is the crossed Claisen condensation.[4][6] This reaction involves the condensation of a ketone with an ester that cannot form an enolate itself, such as diethyl oxalate.[7][8] For the target molecule, 2-acetylfuran serves as the ketone component.
Reaction Scheme:
}
Figure 2. Synthesis via Crossed Claisen Condensation.
Step-by-Step Methodology:
-
Preparation of Sodium Ethoxide Solution: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 10 mL of absolute ethanol. Carefully add 10 mmol of sodium metal in small pieces to the ethanol. Stir the mixture until all the sodium has reacted to form a clear solution of sodium ethoxide.
-
Expertise & Experience: The reaction of sodium with ethanol is exothermic and produces hydrogen gas. It must be performed under an inert atmosphere (nitrogen or argon) to prevent moisture from quenching the base and to safely vent the hydrogen. Using freshly prepared sodium ethoxide is crucial for achieving high yields.
-
-
Reaction Condensation: To the freshly prepared sodium ethoxide solution, add a mixture of 2-acetylfuran (10 mmol) and diethyl oxalate (10 mmol) dropwise at room temperature with vigorous stirring.
-
Trustworthiness: Diethyl oxalate is used as the electrophilic acceptor because it lacks α-hydrogens and cannot self-condense, which simplifies the product mixture.[6] The dropwise addition helps to control the reaction temperature.
-
-
Reaction Completion: After the addition is complete, continue stirring the reaction mixture overnight at room temperature. Subsequently, heat the mixture to reflux (approximately 80 °C) for 30-60 minutes to ensure the reaction goes to completion.[4]
-
Acidic Workup: Cool the reaction mixture in an ice bath and carefully acidify it with dilute sulfuric acid or hydrochloric acid to a pH of approximately 2. This step protonates the enolate product.
-
Causality: The final product of the Claisen condensation is a β-keto ester, which is acidic. The alkoxide base deprotonates this product, driving the equilibrium towards the product side. An acidic workup is necessary to neutralize the reaction mixture and obtain the final neutral product.
-
-
Extraction and Purification: Transfer the acidified mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol or a mixture of ethyl acetate and hexanes.[4]
Spectroscopic Characterization
The structural confirmation of Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate relies on standard spectroscopic techniques. The spectra will reflect the presence of the keto-enol tautomers.
Infrared (IR) Spectroscopy:
The IR spectrum will be characterized by strong absorptions from the carbonyl groups.
| Functional Group | Expected Absorption Range (cm-1) | Notes |
| Ester C=O Stretch | 1735 - 1750 | This is a characteristic absorption for saturated aliphatic esters.[9][10] |
| Ketone C=O Stretch | 1715 - 1725 | From the diketo tautomer. |
| Conjugated C=O Stretch (Enol) | 1650 - 1670 | The carbonyl group in the enol form is conjugated and involved in hydrogen bonding, shifting its absorption to a lower wavenumber.[11] |
| C=C Stretch (Enol) | 1600 - 1625 | A strong band indicating the presence of the enol double bond.[11] |
| O-H Stretch (Enol) | 2500 - 3200 (broad) | A very broad absorption due to the intramolecularly hydrogen-bonded hydroxyl group of the enol tautomer. |
| C-O Stretch | 1000 - 1300 | Two or more bands are expected for the ester C-O bonds.[12] |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
1H NMR spectroscopy is particularly useful for observing and quantifying the keto-enol tautomerism, as the protons in each tautomer will have distinct chemical shifts.[1]
-
Keto Form (Expected Signals):
-
A triplet around 1.3-1.4 ppm (3H, -CH3 of ethyl group).
-
A quartet around 4.3-4.4 ppm (2H, -CH2- of ethyl group).
-
A singlet around 4.0-4.5 ppm (2H, -CH2- between the carbonyls).
-
Signals for the furan ring protons (typically between 6.5 and 7.8 ppm).
-
-
Enol Form (Expected Signals):
-
Signals for the ethyl group, similar to the keto form.
-
A singlet around 6.0-7.0 ppm (1H, vinylic proton =CH-).
-
A very broad singlet at a downfield chemical shift (12-16 ppm) for the enolic -OH proton, due to strong intramolecular hydrogen bonding.
-
Signals for the furan ring protons, potentially shifted slightly compared to the keto form due to the different electronic environment.
-
By integrating the distinct signals of the keto and enol forms (e.g., the methylene protons of the keto form vs. the vinylic proton of the enol form), the equilibrium constant for the tautomerism can be determined.[1]
Conclusion
Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate is a valuable synthetic building block whose chemical behavior is dominated by its 1,3-dicarbonyl functionality. While direct experimental data is sparse, a robust understanding of its physical properties, including its melting point and spectroscopic characteristics, can be confidently established through the analysis of analogous compounds and fundamental principles of organic chemistry. The provided synthetic protocol, based on the well-established crossed Claisen condensation, offers a reliable and efficient route to this compound, enabling its further exploration in drug discovery and materials science applications. The inherent keto-enol tautomerism is a critical feature that must be considered in its handling, characterization, and subsequent chemical transformations.
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Leonard, N. J., Gutowsky, H. S., Middleton, W. J., & Petersen, E. M. (1952). The Infrared Absorption Spectra of Cyclic β-Ketoesters. Journal of the American Chemical Society, 74(16), 4070-4074. Available at: [Link]
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Asghari, S., Ramezani, M., & Akbarzadeh, T. (2015). Synthesis and Evaluation of Ethyl 2,4-dioxo-4- arylbutanoate Derivatives as Src Kinase Inhibitors. Journal of Sciences, Islamic Republic of Iran, 26(3), 229-234. Available at: [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of Isoxazoles Using Furan-Substituted β-Keto Esters
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the Isoxazole Scaffold and the Furan Connection
The isoxazole ring is a privileged five-membered heterocycle that is a cornerstone in medicinal chemistry and drug discovery.[1][2] Its unique electronic properties and ability to act as a bioisostere for other functional groups have led to its incorporation into a wide array of therapeutic agents.[2][3] Isoxazole-containing drugs exhibit a broad spectrum of biological activities, including anti-inflammatory, antibacterial, antiviral, and anticancer properties.[2][4] Notable examples of drugs featuring the isoxazole moiety include the COX-2 inhibitor valdecoxib and the antibiotic sulfamethoxazole.[5]
The use of furan-substituted building blocks in the synthesis of isoxazoles offers a strategic advantage. The furan ring itself is a key structural motif in many biologically active compounds and can serve as a versatile synthetic handle for further molecular elaboration.[6] This guide provides a comprehensive overview and detailed protocols for the synthesis of isoxazoles from furan-substituted β-keto esters, a robust and efficient approach to novel isoxazole derivatives.
Synthetic Strategy: The Claisen Condensation Route to Furan-Substituted Isoxazoles
The classical and most common method for the synthesis of isoxazoles from 1,3-dicarbonyl compounds is the Claisen isoxazole synthesis.[7][8] This reaction involves the condensation of a β-keto ester with hydroxylamine, typically in the presence of a base.[7] The use of furan-substituted β-keto esters, such as ethyl 3-(furan-2-yl)-3-oxopropanoate, provides a direct route to isoxazoles bearing a furan substituent.
Mechanism of Isoxazole Formation
The reaction proceeds through a well-established mechanism. Initially, the more nucleophilic nitrogen of hydroxylamine attacks one of the carbonyl groups of the β-keto ester. Subsequent cyclization and dehydration lead to the formation of the stable aromatic isoxazole ring. The regioselectivity of the reaction, which determines the position of the substituents on the isoxazole ring, is influenced by the reaction conditions and the nature of the substituents on the β-keto ester.
Caption: General mechanism of isoxazole synthesis.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of a representative furan-substituted isoxazole, 5-(furan-2-yl)-3-methylisoxazole, from ethyl 3-(furan-2-yl)-3-oxopropanoate.
Synthesis of Ethyl 3-(furan-2-yl)-3-oxopropanoate (Starting Material)
The starting β-keto ester, ethyl 3-(furan-2-yl)-3-oxopropanoate, can be synthesized via the Claisen condensation of ethyl acetate and ethyl 2-furoate or purchased from commercial suppliers.[9][10][11]
Protocol: Synthesis of 5-(Furan-2-yl)-3-methylisoxazole
This protocol is based on the general principles of the Claisen isoxazole synthesis.
Materials:
-
Ethyl 3-(furan-2-yl)-3-oxopropanoate
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (NaOAc)
-
Ethanol (EtOH)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 3-(furan-2-yl)-3-oxopropanoate (1.0 eq) in ethanol.
-
Reagent Addition: Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) to the solution.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Extraction: To the residue, add deionized water and extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-(furan-2-yl)-3-methylisoxazole.
Caption: Step-by-step experimental workflow.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of furan-substituted isoxazoles.
| Starting Material | Product | Reagents | Solvent | Reaction Time (h) | Typical Yield (%) |
| Ethyl 3-(furan-2-yl)-3-oxopropanoate | 5-(Furan-2-yl)-3-methylisoxazole | NH₂OH·HCl, NaOAc | EtOH | 4-6 | 70-85 |
| Ethyl 3-(5-methylfuran-2-yl)-3-oxopropanoate | 3-Methyl-5-(5-methylfuran-2-yl)isoxazole | NH₂OH·HCl, NaOAc | EtOH | 4-6 | 75-90 |
Characterization of Furan-Substituted Isoxazoles
The synthesized isoxazoles can be characterized using standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the protons on the isoxazole and furan rings. For 5-(furan-2-yl)-3-methylisoxazole, one would expect a singlet for the isoxazole proton, signals for the three furan protons, and a singlet for the methyl group.[12][13]
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbon atoms of the isoxazole and furan rings, as well as the methyl group.[12][13][14]
-
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C=N and C=C stretching vibrations of the isoxazole ring, as well as vibrations associated with the furan ring.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the molecular formula of the synthesized compound.
Trustworthiness and Self-Validation
The protocols described are based on well-established synthetic methodologies. The progress of the reaction can be easily monitored by TLC, and the final product can be rigorously characterized by a combination of NMR, IR, and MS to confirm its identity and purity. The expected spectroscopic data for similar structures are available in the literature, providing a reliable reference for validation.[12][15]
Conclusion: A Versatile Route to Novel Heterocycles
The synthesis of isoxazoles from furan-substituted β-keto esters represents a highly efficient and versatile strategy for accessing novel heterocyclic compounds of significant interest in medicinal chemistry. The straightforward reaction conditions, good to excellent yields, and the potential for further functionalization of the furan ring make this an attractive approach for the generation of diverse molecular scaffolds for drug discovery and development.
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Beilstein Journal of Organic Chemistry. (n.d.). Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Asymmetric transfer hydrogenation of aryl ketoesters with chiral double-chain surfactant-type catalyst in water. Retrieved from [Link]
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(n.d.). Supporting Information. Retrieved from [Link]
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MDPI. (2024, January 30). Synthesis of Fused Isoxazoles: A Comprehensive Review. Retrieved from [Link]
-
ResearchGate. (n.d.). Claisen isoxazole synthesis | Request PDF. Retrieved from [Link]
-
(n.d.). SYNTHESIS , CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM. Retrieved from [Link]
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MDPI. (2022, July 19). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved from [Link]
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LookChem. (n.d.). Cas 615-09-8,ETHYL 3-(2-FURYL)-3-OXOPROPANOATE. Retrieved from [Link]
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Organic Syntheses Procedure. (n.d.). A 250 mL single-necked, 24/40 recovery flask equipped with a 3.5 x 1.5 cm egg-shaped Teflon-coated magnetic stir bar is charged with 1,2-diphenylethanone (11.76 g, 59.9 mmol, 1.0 equiv). Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (n.d.). Synthesis and Characterization of Novel Isoxazole derivatives. Retrieved from [Link]
-
PMC - NIH. (n.d.). Heteroaromatic swapping in aromatic ketones. Retrieved from [Link]
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(2013). SODIUM SACCHARIN AS AN EFFICIENT CATALYST FOR THE SYNTHESIS OF 4-ARYLIDENE-3-METHYLISOXAZOL-5(4H)-ONES. Heteroletters, 3(3), 359-369. Retrieved from [Link]
-
SciSpace. (n.d.). Identification of Furan Metabolites Derived from Cysteine-cis-2- Butene-1,4-Dial-Lysine Crosslinks. Retrieved from [Link]
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ResearchGate. (2025, August 5). (PDF) The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 5-methyl-3-(3-hydroxypropyl)isoxazole. Retrieved from [Link]
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Introduction: The Versatility of Furan-2-yl-2,4-dioxobutanoate Derivatives in Coordination Chemistry
An in-depth guide to the synthesis, metal complexation, and characterization of furan-2-yl-2,4-dioxobutanoate derivatives, designed for researchers, scientists, and drug development professionals. This document provides a detailed exploration of the topic, from foundational principles to advanced analytical protocols.
Furan-2-yl-2,4-dioxobutanoate derivatives represent a fascinating class of ligands in coordination chemistry. The furan ring, a five-membered aromatic heterocycle, is a prevalent scaffold in numerous pharmacologically active compounds, contributing to a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Its role as a bioisostere for phenyl rings allows for the fine-tuning of steric and electronic properties in drug design.[2]
The β-diketone moiety is a classic and highly versatile chelating group, capable of coordinating with a vast array of metal ions.[3][4] These ligands typically exist in a keto-enol tautomeric equilibrium, and upon deprotonation of the enolic hydroxyl group, they form stable six-membered chelate rings with metal centers.[3][5] The combination of the furan ring and the β-diketonate functionality in furan-2-yl-2,4-dioxobutanoate derivatives creates ligands with unique electronic and structural features, making their metal complexes promising candidates for applications in drug delivery, catalysis, and materials science.[6][7]
This guide provides a comprehensive overview of the techniques and methodologies for the synthesis of these ligands, their complexation with various metal ions, and the characterization of the resulting metal complexes using a suite of spectroscopic and analytical techniques.
Part 1: Ligand Synthesis - Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate
The synthesis of ethyl 4-(furan-2-yl)-2,4-dioxobutanoate is typically achieved through a Claisen condensation reaction between ethyl 2-(furan-2-yl)acetate and diethyl oxalate. This method is a reliable and scalable approach to obtaining the desired β-ketoester.
Protocol 1: Synthesis of Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate
Materials:
-
Ethyl 2-(furan-2-yl)acetate
-
Diethyl oxalate
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Diethyl ether
-
Hydrochloric acid (HCl), 1 M
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reactants: To the stirred solution, add ethyl 2-(furan-2-yl)acetate (1.0 equivalent) dropwise at room temperature. After the addition is complete, add diethyl oxalate (1.2 equivalents) dropwise.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing crushed ice.
-
Acidification: Acidify the mixture to pH 2-3 with 1 M HCl. An oily product should separate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 30 mL), water (2 x 30 mL), and brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Expected Outcome:
The final product, ethyl 4-(furan-2-yl)-2,4-dioxobutanoate, is typically an oil or a low-melting solid. The structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Workflow for the synthesis of ethyl 4-(furan-2-yl)-2,4-dioxobutanoate.
Part 2: Metal Complexation
Furan-2-yl-2,4-dioxobutanoate derivatives readily form complexes with a variety of transition metal ions, such as Cu(II), Ni(II), Co(II), Zn(II), and Fe(III).[3][5] The complexation reaction is typically carried out in a suitable solvent, often with the addition of a weak base to facilitate the deprotonation of the ligand.
Protocol 2: General Procedure for Metal Complex Synthesis
Materials:
-
Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate (ligand)
-
Metal salt (e.g., Cu(OAc)₂, NiCl₂·6H₂O, Zn(NO₃)₂·6H₂O)
-
Methanol or Ethanol
-
Triethylamine (optional, as a base)
-
Beaker
-
Magnetic stirrer
-
Buchner funnel and filter paper
Procedure:
-
Ligand Solution: Dissolve the ligand (2 equivalents) in methanol or ethanol in a beaker with stirring.
-
Metal Salt Solution: In a separate beaker, dissolve the metal salt (1 equivalent) in the same solvent.
-
Complexation: Slowly add the metal salt solution to the ligand solution with continuous stirring. If the ligand is not readily deprotonated, a few drops of a weak base like triethylamine can be added to facilitate the reaction.
-
Precipitation: The metal complex will often precipitate out of the solution upon formation. Continue stirring for 1-2 hours at room temperature to ensure complete reaction.
-
Isolation: Collect the precipitated complex by vacuum filtration using a Buchner funnel.
-
Washing: Wash the solid complex with a small amount of cold solvent to remove any unreacted starting materials.
-
Drying: Dry the complex in a desiccator or under vacuum.
Stoichiometry and Structure:
The resulting complexes typically have a stoichiometry of [ML₂], where M is a divalent metal ion, or [ML₃] for trivalent metal ions.[5] The ligand acts as a bidentate chelating agent, coordinating to the metal ion through the two oxygen atoms of the deprotonated β-diketonate moiety.
Caption: General scheme for the synthesis of a metal complex.
Part 3: Characterization Techniques
A comprehensive characterization of the metal complexes is crucial to determine their structure, purity, and properties. A combination of spectroscopic and analytical techniques is typically employed.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a powerful technique for monitoring the formation of metal complexes and for determining their stoichiometry and stability constants.[8]
Protocol 3: UV-Vis Titration for Stoichiometry Determination
-
Stock Solutions: Prepare stock solutions of the ligand and the metal salt of known concentrations in a suitable solvent (e.g., DMF, methanol).[9]
-
Titration: In a series of cuvettes, keep the concentration of the ligand constant and vary the concentration of the metal salt, or vice versa (Job's plot method).[10]
-
Measurement: Record the UV-Vis spectrum for each solution over a relevant wavelength range (e.g., 200-800 nm).
-
Data Analysis: Plot the absorbance at a specific wavelength (where the complex absorbs maximally) against the mole ratio of the metal to the ligand. The inflection point in the curve indicates the stoichiometry of the complex.[10]
Data Interpretation:
-
Bathochromic or Hypsochromic Shift: A shift in the absorption maximum of the ligand upon addition of the metal ion is indicative of complex formation.
-
Isosbestic Point: The presence of an isosbestic point in the series of spectra suggests a clean conversion of the free ligand to the metal complex.
-
Stoichiometry: The mole ratio plot will reveal the stoichiometry of the complex (e.g., 1:1, 1:2, 2:1).[10]
| Parameter | Observation | Interpretation |
| λ_max Shift | Shift to longer (red) or shorter (blue) wavelength | Alteration of the electronic structure of the ligand upon coordination. |
| Absorbance Change | Increase or decrease at a specific wavelength | Formation of the metal complex. |
| Job's Plot | Maximum absorbance at a specific mole fraction | Determination of the stoichiometry of the complex. |
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique for studying metal-ligand interactions, particularly for developing fluorescent sensors for metal ions.[11][12]
Protocol 4: Fluorescence Titration
-
Stock Solutions: Prepare stock solutions of the ligand and the metal salt in a suitable solvent.
-
Titration: To a solution of the ligand with a fixed concentration, add increasing amounts of the metal salt solution.
-
Measurement: After each addition, record the fluorescence emission spectrum by exciting the sample at the ligand's absorption maximum.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion.
Data Interpretation:
-
Chelation-Enhanced Fluorescence (CHEF): An increase in fluorescence intensity upon metal binding. This can occur if the metal ion reduces non-radiative decay pathways, such as photoinduced electron transfer (PET).[13][14]
-
Fluorescence Quenching: A decrease in fluorescence intensity upon metal binding. This can be caused by heavy atom effects or energy transfer from the excited ligand to the metal ion.
-
Binding Constant (K_a): The binding constant can be determined by fitting the titration data to a suitable binding model (e.g., Benesi-Hildebrand equation).
| Phenomenon | Observation | Mechanism |
| CHEF | Fluorescence intensity increases | Metal binding restricts intramolecular rotation or blocks PET.[14] |
| Quenching | Fluorescence intensity decreases | Energy or electron transfer to the metal ion. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and bonding in metal complexes in solution.[15][16][17]
Protocol 5: NMR Titration
-
Sample Preparation: Prepare a series of NMR tubes containing a constant concentration of the ligand in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Titration: Add increasing amounts of the metal salt to the NMR tubes.
-
Measurement: Record the ¹H and ¹³C NMR spectra for each sample.
-
Data Analysis: Monitor the changes in the chemical shifts of the ligand protons and carbons upon addition of the metal ion.
Data Interpretation:
-
Chemical Shift Changes: Significant changes in the chemical shifts of the protons and carbons near the binding site (the β-diketonate moiety) confirm coordination. The enolic proton signal of the free ligand will disappear upon complexation.[5]
-
Paramagnetic Effects: If a paramagnetic metal ion is used (e.g., Cu(II), Fe(III)), significant broadening and shifting of the NMR signals will be observed.[18]
-
Stoichiometry and Binding Affinity: The titration data can be used to determine the stoichiometry and binding affinity (K_d) of the complex.[19]
| Nucleus | Expected Change upon Complexation | Reason |
| ¹H (enolic) | Disappearance of the signal | Deprotonation and coordination.[5] |
| ¹H (near chelate ring) | Downfield or upfield shift | Change in the electronic environment. |
| ¹³C (carbonyls) | Significant shift | Direct involvement in coordination. |
X-ray Crystallography
Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of a metal complex, providing precise information about bond lengths, bond angles, and coordination geometry.[20][21]
Protocol 6: Crystal Growth and Data Collection
-
Crystal Growth: Grow single crystals of the metal complex suitable for X-ray diffraction. This can be achieved by slow evaporation of the solvent from a saturated solution, vapor diffusion, or layering of a solution of the complex with a less-soluble solvent.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software packages.
Data Interpretation:
The crystal structure will reveal:
-
The coordination number and geometry of the metal center (e.g., octahedral, tetrahedral, square planar).
-
The bond lengths and angles within the complex, confirming the coordination of the ligand to the metal ion.
-
The overall molecular packing and any intermolecular interactions in the solid state.
Part 4: Applications in Drug Development
The unique structural and electronic properties of metal complexes of furan-2-yl-2,4-dioxobutanoate derivatives make them attractive candidates for various applications in drug development.
-
Antimicrobial Agents: The furan moiety is present in several known antimicrobial drugs.[2] Complexation with metal ions can enhance the biological activity of the ligand through mechanisms such as increased lipophilicity, which facilitates transport across cell membranes.[6]
-
Anticancer Agents: Many metal complexes exhibit anticancer activity. The ability to fine-tune the ligand structure and the choice of the metal ion allows for the design of complexes with targeted cytotoxicity.[6]
-
Bioimaging: Fluorescent metal complexes can be developed as probes for bioimaging applications, allowing for the visualization and tracking of metal ions in biological systems.[13]
Conclusion
Furan-2-yl-2,4-dioxobutanoate derivatives are versatile ligands for the synthesis of a wide range of metal complexes with interesting structural features and potential applications. The protocols and techniques described in this guide provide a solid foundation for researchers to explore the rich coordination chemistry of these compounds and to develop new functional materials and therapeutic agents.
References
- Using NMR Spectroscopy to Evaluate Metal-Ligand Bond Covalency for the f Elements. (2025). Accounts of Chemical Research.
- Synthesis and Characterization of Metal-beta-diketonate Coordination Complexes and Polymers. (n.d.).
- Synthesis and characterization of two conjugated β-diketones and their metal complexes. (n.d.). Scholars Research Library.
- SYNTHESIS, SPECTRAL CHARACTERIZATION, ANTIMICROBIAL, ANTI-INFLAMMATORY, ANTIOXIDANT, AND CYCLIC VOLTAMMETRIC STUDIES OF β-DIKETONE AND ITS METAL COMPLEXES. (2019).
- Synthesis and Characterization of Bis –Β Diketones and Its Metal Complexes. (n.d.). International Journal of Research in Advent Technology.
- Korneck, B. K., Koehler, K., & Dietz, M. (n.d.). Synthesis and characterization of bis(β-diketonato)dichloridotin(IV) complexes. OpenRiver.
- UV-Vis Titration Procedures. (2021). The Royal Society of Chemistry.
- Hariprasath, K., et al. (2010). Metal Complexes in Drug Research - A Review. Journal of Chemical and Pharmaceutical Research.
- Vícha, J. (n.d.). APPLICATIONS OF NMR SPECTROSCOPY TO STUDY TRANSITION-METAL COMPLEXES WITH NITROGEN-BASED LIGANDS. IS MUNI.
- Lukehart, C. M. (n.d.).
- Solution NMR of Transition Metal Complexes. (n.d.). MDPI.
- Fluorescence sensing of metal ions in solution using a morpholine-containing phenolic Mannich base of 1′-hydroxy-2′-acetonaphthone. (2024). RSC Publishing.
- Application of furan derivative in medicinal field. (2025).
- Fluorescent Sensors for Measuring Metal Ions in Living Systems. (n.d.). PMC - NIH.
- Paramagnetic NMR Spectroscopy as a Tool for Studying the Electronic Structures of Lanthanide and Transition Metal Complexes. (2019). INEOS OPEN.
- General mechanism of chelation-enhanced fluorescence by metal coordination to a peptide that contains appropriately located coordinating groups (L). (n.d.).
- Detection of heavy metals in water by fluorescence spectroscopy: On the way to a suitable sensor system. (2025).
- Recent Developments in Fluorescent Materials for Heavy Metal Ions Analysis From the Perspective of Forensic Chemistry. (2020). Frontiers in Chemistry.
- NMR for Studying Protein-Ligand Interactions. (2025).
- Molybdenum(iv) β-diketonate complexes as highly active catalysts for allylic substitution reactions. (2023).
- Single Crystal X-ray Diffraction Studies of Two Polymorphic Modifications of the Dicarbonyl-o-Semiquinonato Rhodium Complex at Different Temper
- Applications of furan and its deriv
- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (n.d.). Journal of Pharmaceutical Research & Reports.
- Heteroleptic β-Diketonate Fe 3+ Complex: Spin-Crossover and Optical Characteristics. (2025). Inorganics.
- Determination of Protonation Constants and Stability Constants of Lanthanides with Derivative of H4DOTA Complexes by the UV-VIS Spectrophotometric Titr
- Assessing binding equilibria through UV-visible absorption techniques. (n.d.). Thermo Fisher Scientific.
- A Technical Guide to the Discovery and Synthesis of Novel Furan Deriv
- The Role of Furan Derivatives in Modern Drug Discovery. (2026). Benchchem.
- Determination of UV-Vis Spectrophotometric Method of Metal Complexes Stoichiometry between Cu(II), Ca(II), Cd(II), Mg(II) and Zn(II) with Bupropion Hydrochloride. (2017). Journal of Analytical & Pharmaceutical Research.
- Transition Metal Complexes of Furan‐2‐aldehyde Thiosemicarbazone. (2025).
- Design, synthesis and reactivity of novel transition metal complexes of 1,3-diketonates bearing perfluorinated or heterocyclic moieties. (n.d.). University of Camerino.
- Synthesis, Reactions and Medicinal Uses of Furan. (n.d.). Pharmaguideline.
- Synthesis of furan derivatives from monosaccharides in reaction media based on choline chloride. (2021). ORBi.
- Synthesis and Structural Characterization of Furan-2,5-dicarbonylbis(N,N-diethylthiourea) and its Dinuclear Cu(II) and Zn(II) Complexes. (2024). VNU Journal of Science.
- Furan synthesis. (n.d.). Organic Chemistry Portal.
- Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). PMC.
- Kinetic and mechanistic studies of metal complexes of – diketones - a review. (2022). IOSR Journal of Applied Chemistry.
- 4-(Furan-2-yl)-2,4-dioxobutanoic acid. (n.d.). PubChem.
- UV-Visible Spectroscopy - Metal Ions. (2022). Chemistry LibreTexts.
Sources
- 1. researchgate.net [researchgate.net]
- 2. orientjchem.org [orientjchem.org]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. ijrbat.in [ijrbat.in]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. jocpr.com [jocpr.com]
- 7. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. rsc.org [rsc.org]
- 10. ijpras.com [ijpras.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Recent Developments in Fluorescent Materials for Heavy Metal Ions Analysis From the Perspective of Forensic Chemistry [frontiersin.org]
- 13. Fluorescent Sensors for Measuring Metal Ions in Living Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Using NMR Spectroscopy to Evaluate Metal-Ligand Bond Covalency for the f Elements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. is.muni.cz [is.muni.cz]
- 17. par.nsf.gov [par.nsf.gov]
- 18. Paramagnetic NMR Spectroscopy as a Tool for Studying the Electronic Structures of Lanthanide and Transition Metal Complexes [ineosopen.org]
- 19. creative-biostructure.com [creative-biostructure.com]
- 20. researchgate.net [researchgate.net]
- 21. OpenRiver - Research & Creative Achievement Day: Synthesis and characterization of bis(β-diketonato)dichloridotin(IV) complexes [openriver.winona.edu]
Troubleshooting & Optimization
Purification methods for Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate crude mixtures
Technical Support Center: Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate Ticket ID: EFDB-PUR-001 Status: Open Priority: High
Triage: Initial Assessment of Crude Material
User Issue: "My crude product is a dark, sticky oil/solid mixture. NMR shows the product is there, but there are multiple sets of peaks and a lot of baseline noise."
Diagnosis: The synthesis of Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate (EFDB) via Claisen condensation (2-acetylfuran + diethyl oxalate) presents three distinct challenges:
-
Tautomerism: The
-diketo ester moiety exists in equilibrium between keto and enol forms, often mistaken for impurities in NMR. -
Furan Sensitivity: The furan ring is acid-sensitive and prone to oxidative polymerization (darkening).
-
Chelation: The product strongly chelates sodium (from the base), requiring careful acidification to release the free organic species.
Module 1: The Chemical Workup (Critical First Step)
Objective: Isolate the free
The Protocol:
-
Quenching: Do not dump the reaction mixture into strong, hot acid.
-
Correct Method: Pour the reaction mixture into a stirred slurry of ice and 1M HCl (or 10% H₂SO₄).
-
Target pH: Adjust to pH 2–3.
-
Why? The furan ring is susceptible to acid-catalyzed ring opening (forming levulinic acid derivatives) if exposed to concentrated acid or heat.
-
-
Extraction: Use Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .
-
Note: The enol form is less polar; DCM often extracts it cleaner than EtOAc.
-
-
Washing: Wash the organic layer with Brine (saturated NaCl).
-
Crucial Step: If the crude is dark red/black, wash with a 5% solution of Na₂S₂O₃ (Sodium Thiosulfate) to reduce any oxidized furan byproducts.
-
Module 2: Purification Protocols
Method A: Recrystallization (Preferred for Solids)
Best for: Crude material that solidifies upon standing or cooling.
| Parameter | Recommendation |
| Primary Solvent | Ethanol (EtOH) or Methanol (MeOH) |
| Anti-Solvent | Water (if using alcohols) or Hexane (if using EtOAc) |
| Temperature | Dissolve at 50–60°C (Do not boil excessively).[1] Cool to 4°C. |
Step-by-Step Guide:
-
Dissolve the crude solid in the minimum amount of warm Ethanol (approx. 5 mL per gram).
-
If the solution is dark, add activated charcoal, stir for 5 mins, and filter hot through Celite.
-
Allow the filtrate to cool to room temperature slowly.
-
If no crystals form: Add water dropwise until a faint turbidity persists, then refrigerate (4°C) overnight.
-
Yield Expectation: Pale yellow needles or prisms.
Method B: Flash Column Chromatography (For Oils)
Best for: Oily crude mixtures that refuse to crystallize.
The "Tailing" Problem:
The Solution: Acidified Silica.
| Component | Specification |
| Stationary Phase | Silica Gel (230–400 mesh) |
| Mobile Phase A | Hexanes + 0.5% Acetic Acid |
| Mobile Phase B | Ethyl Acetate + 0.5% Acetic Acid |
| Gradient | 0% → 30% B over 20 minutes |
Technical Insight: The acetic acid suppresses the ionization of the enol on the silica surface, sharpening the peak shape significantly.
Visual Troubleshooting & Logic
Workflow: Purification Decision Tree
Caption: Decision logic for selecting the purification pathway based on the physical state of the crude EFDB mixture.
Module 3: The "Ghost" Impurity (Tautomerism)
User Ticket: "I purified the compound, but NMR shows a 3:1 mixture of two compounds. Is it still impure?"
Answer: Likely No . You are observing Keto-Enol Tautomerism .
-diketo esters exist in equilibrium. In non-polar solvents (-
Conjugation: The C=C double bond of the enol conjugates with the furan ring.
-
Intramolecular H-Bonding: The enol proton forms a 6-membered hydrogen-bonded ring with the ester carbonyl.
NMR Diagnostic Checklist:
-
Enol Signal: Look for a sharp singlet (exchangeable with
) far downfield at 12.0 – 14.5 ppm . -
Vinyl Proton: A singlet around
6.0 – 6.5 ppm (the C-H of the enol double bond). -
Keto Signal: A singlet around
4.0 – 4.5 ppm (the between the two carbonyls).
Visualizing the Equilibrium:
Caption: The equilibrium between the Keto and Enol forms. The Enol form is often the major species in NMR due to stabilization by the furan ring.
FAQ: Rapid Fire Troubleshooting
Q: The product turned black during rotary evaporation. A: You likely heated it too high or the bath was acidic. Keep the water bath < 40°C . Ensure all acid was washed out during workup. Furan derivatives are heat-sensitive.
Q: Can I distill this compound?
A: High Risk. While some simple
Q: The solid is oiling out during recrystallization. A: This happens if the solution is too concentrated or cooled too fast.
-
Fix: Re-heat to dissolve the oil, add a small amount of pure solvent (EtOH), and let it cool very slowly in a warm water bath that is allowed to cool to room temp naturally. Seed with a crystal if available.
References
-
Synthesis of
-diketo esters: -
Furan Stability & Ring Opening
-
Tautomerism in NMR
-
Spectroscopic Data: Drexler, E. J.; Field, K. W. An NMR study of keto-enol tautomerism in
-dicarbonyl compounds.J. Chem. Educ. 1976, 53, 392. Link
-
-
Specific Analog Synthesis (Phenyl/Furan derivatives)
Sources
Technical Support Center: Stability & Handling of Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate
[1]
Topic: Prevention of Thermal Decarboxylation
Molecule ID: EFDB (Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate)
Chemical Class:
Module 1: The Mechanism of Failure
To prevent decarboxylation, you must first understand that the ester itself is thermally stable up to moderate temperatures (
-
Step 1: Hydrolysis. Trace water, catalyzed by residual acid or base, hydrolyzes the ethyl ester to the free carboxylic acid.
-
Step 2: Decarboxylation. The free acid adopts a 6-membered cyclic transition state, allowing it to shed
and form a furan-enone derivative.[1]
Key Insight: The furan ring acts as an electron donor, stabilizing the intermediate enol, which can paradoxically make the molecule more susceptible to protonation and subsequent hydrolysis if acidic impurities are present.
Visualization: The Decarboxylation Cascade
Figure 1: The "Danger Zone" pathway.[1] Note that moisture is the primary trigger; heat merely accelerates the second step.
Module 2: Troubleshooting & FAQs
Scenario A: "I see gas evolution ( ) immediately upon heating."
Diagnosis: Your sample likely contains residual acid from the synthesis workup or significant moisture. The Fix:
-
Acid Removal: EFDB is typically made via Claisen condensation.[1] If you quenched with HCl, you must ensure the final pH is neutral. Wash the organic layer with saturated
before drying. -
Drying: Do not rely solely on rotary evaporation.[1] Dry the organic phase over
(which is slightly acidic but safe) or for at least 2 hours. -
Azeotropic Drying: Before heating the reaction mixture, add toluene and distill off 10-20% of the volume to remove trace water as an azeotrope.
Scenario B: "My yield drops when reacting EFDB with hydrazines/amines."
Diagnosis: Competition between cyclization (desired) and decarboxylation (undesired).[1] The Fix:
-
Buffer the System: If the reaction generates water (condensation), the water can hydrolyze unreacted ester. Use a dehydrating agent or a solvent that sequesters water (e.g., absolute ethanol with molecular sieves).
-
Temperature Ramp: Do not plunge the flask into a pre-heated oil bath. Start at room temperature and ramp slowly. This allows the amine to attack the ketone before the ester has time to hydrolyze.
Scenario C: "The compound degrades during storage."
Diagnosis: Keto-enol tautomerism promotes auto-degradation.[1] The Fix:
-
Store as Enolate: If possible, store the compound as its sodium or magnesium salt. The metal enolate is significantly more stable than the free protonated form.
-
Cryogenic Storage: Store at -20°C under Argon.
Module 3: Validated Protocols
Protocol 1: Safe Heating (The "Anhydrous Toluene" Method)
Use this protocol when using EFDB as a reactant in high-temperature synthesis.[1]
-
Preparation: Dissolve EFDB in anhydrous toluene (0.1 M concentration).
-
Drying: Add activated 4Å molecular sieves (10% w/v) to the flask. Let stand for 15 minutes.
-
Reagent Addition: Add the nucleophile (e.g., hydrazine, amine) at room temperature.
-
The "Soft Start":
-
Stir at 25°C for 30 minutes. (Allows initial imine formation without thermal stress).[1]
-
Heat to reflux only after this incubation period.
-
-
Monitoring: Monitor via TLC. If the starting material spot (EFDB) disappears but no product forms, check for the decarboxylated byproduct (lower Rf usually).
Protocol 2: Purification without Decomposition
Avoid silica gel chromatography if possible, as the acidic nature of silica can catalyze hydrolysis.
| Parameter | Recommendation | Reason |
| Stationary Phase | Neutral Alumina or Deactivated Silica | Standard silica is acidic (pH ~4-5).[1] |
| Eluent | Hexane/EtOAc + 1% | Triethylamine neutralizes acidity, preventing hydrolysis.[1] |
| Recrystallization | Ethanol (Abs.) or Toluene | Avoids aqueous workups entirely.[1] |
Module 4: Decision Logic for Solvent Selection
Use this logic tree to select the correct solvent system for your specific application.
Figure 2: Solvent selection logic to minimize hydrolytic risk.
References
-
March, J., & Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[1] (Chapter 10: Decarboxylation of aliphatic acids). [1]
-
Claisen, L. (1887).[1] Über die Einführung von Säureradikalen in Ketone. Berichte der deutschen chemischen Gesellschaft. (Foundational text on Claisen condensation and
-keto ester stability). [1] -
BenchChem Technical Support. (2025). Preventing Decarboxylation of Beta-Keto Acids During Analysis. (Specific protocols for storage and handling of unstable keto-acids).
-
Master Organic Chemistry. (2022). Decarboxylation of Beta-Keto Acids. (Mechanism visualization and kinetic data).
Storage conditions to prevent degradation of Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate
Technical Support Center: Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate
A Guide to Ensuring Chemical Integrity Through Proper Storage and Handling
Prepared by the Senior Application Scientist Team
Introduction
Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate is a valuable building block in synthetic organic chemistry and drug discovery, prized for its unique arrangement of functional groups. However, the very features that make it synthetically useful—the furan ring and the β-dicarbonyl system—also render it susceptible to degradation under common laboratory conditions. This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the compound's stability profile, detailed protocols for storage and handling, and troubleshooting advice to ensure the integrity and reproducibility of your experimental results.
The Chemical Stability Profile: Understanding the "Why"
The degradation of Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate is not random; it is dictated by the inherent reactivity of its two primary structural motifs. Understanding these pathways is critical to preventing them.
-
The Furan Ring: The furan moiety is an electron-rich aromatic heterocycle. This electron density makes it highly susceptible to oxidation, particularly by atmospheric oxygen.[1][2] Oxidation can lead to a ring-opening reaction, cleaving the furan to form highly polar, reactive 1,4-dicarbonyl compounds, which can further react or polymerize.[3][4] The furan ring can also be sensitive to strong acidic conditions, which may catalyze polymerization or degradation.[5][6]
-
The β-Keto Ester System: The 1,3-dicarbonyl arrangement, coupled with the ethyl ester, is prone to hydrolysis in the presence of moisture (water), under either acidic or basic conditions.[7] This reaction cleaves the ethyl ester to form the corresponding β-keto carboxylic acid. This intermediate is often unstable and can readily undergo decarboxylation (loss of CO₂) upon gentle heating or even at room temperature over time, resulting in a ketone byproduct.[7][8][9]
These two pathways represent the primary routes of degradation that must be controlled during storage and handling.
Recommended Storage Conditions
To mitigate the degradation pathways described above, rigorous storage conditions are essential. The following table summarizes the recommended protocols.
| Parameter | Optimal Condition | Acceptable (Short-Term) | Rationale |
| Temperature | -20°C to -80°C | 2-8°C (for < 1 month) | Slows the kinetics of all potential degradation reactions (oxidation, hydrolysis). |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Tightly Sealed Container | Prevents oxidation of the electron-rich furan ring by atmospheric oxygen.[10][11] |
| Moisture | Anhydrous | In a desiccator | Prevents hydrolysis of the ethyl ester and subsequent decarboxylation.[7][12] |
| Light | In the Dark (Amber Vial) | Opaque secondary container | Protects against potential photo-initiated oxidation or degradation.[13] |
| Container | Fused-seal glass ampoule or vial with PTFE-lined cap | Tightly sealed glass vial | Ensures an inert and impermeable barrier to air and moisture.[10] |
Frequently Asked Questions (FAQs)
Q1: My compound arrived as a solid in a standard vial. Is it really that sensitive?
A: Yes. While the compound may be stable for short periods during shipping, long-term stability is not guaranteed without strict environmental controls. The furan ring is particularly vulnerable to slow oxidation over time.[2] For long-term storage (>1 month), we strongly recommend transferring the material into a more suitable container under an inert atmosphere.
Q2: How can I tell if my Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate has degraded?
A: Visual inspection is the first step. The pure compound is typically a white to light-yellow solid. Signs of degradation include:
-
Discoloration: A change to dark yellow, orange, or brown.
-
Change in Physical State: Becoming oily, waxy, or gummy.
-
Insolubility: Difficulty dissolving in solvents where it was previously soluble.
However, the most reliable method is analytical. A purity check via HPLC or ¹H NMR will definitively show the presence of degradation products.
Q3: Can I store the compound in solution for easier use?
A: Storing in solution is generally not recommended for long periods. If you must, use an anhydrous, aprotic solvent (e.g., Acetonitrile, Dichloromethane) and store the solution under an inert atmosphere at -20°C or below. Avoid protic solvents like methanol or ethanol, as they can participate in transesterification or hydrolysis. Prepare only enough solution for immediate or short-term use.
Q4: What is the best way to handle the compound for weighing and aliquoting?
A: The best practice is to work inside an inert atmosphere glovebox.[10][13] If a glovebox is unavailable, use a Schlenk line or the "argon balloon" technique to minimize air exposure. Always allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold solid. See Protocol 5.1 for a detailed procedure.
Q5: My NMR spectrum looks complex. Is my compound impure?
A: Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate exists as a mixture of keto and enol tautomers in solution, which will result in a more complex ¹H NMR spectrum than expected from a single structure. This is normal. However, you should still be vigilant for sharp, unexpected peaks that do not correspond to either tautomer or the solvent, as these may indicate impurities or degradation products.
Troubleshooting Guide
| Symptom | Potential Cause(s) | Recommended Action(s) |
| Reaction yields are low or inconsistent. | Compound degradation due to improper storage. | 1. Verify compound purity using the HPLC protocol (Protocol 5.2 ).2. If purity is <95%, purchase a new batch.3. Implement optimal storage conditions for all new material. |
| Compound has turned brown and oily. | Significant oxidative and/or hydrolytic degradation. | The compound is likely unusable and should be discarded according to your institution's chemical waste procedures. |
| New peaks appear in HPLC chromatogram over time. | Gradual degradation of the stock material. | 1. Characterize the new peaks if possible (e.g., via LC-MS) to confirm degradation pathway.2. Aliquot the stock material into smaller, single-use vials to prevent repeated exposure of the entire batch to the atmosphere. |
| Poor solubility in non-polar organic solvents. | Formation of polar degradation products (e.g., the carboxylic acid from hydrolysis). | Confirm degradation via HPLC or NMR. The material is likely compromised and should not be used for sensitive applications. |
Experimental Protocols
Protocol 5.1: Procedure for Safe Handling and Aliquoting
This protocol minimizes exposure to atmospheric oxygen and moisture.
-
Equilibration: Remove the sealed container of Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate from the freezer (-20°C or -80°C) and place it in a desiccator at room temperature. Allow it to warm completely for at least 60 minutes. This is a critical step to prevent moisture condensation.
-
Inert Atmosphere Preparation: Transfer the vial, along with any necessary spatulas and pre-weighed aliquot vials, into an inert atmosphere glovebox.
-
Aliquotting:
-
Carefully open the main container inside the glovebox.
-
Dispense the desired amount of the solid into the pre-weighed aliquot vials.
-
Tightly seal both the main container and the new aliquot vials with PTFE-lined caps.
-
-
Sealing and Storage: For extra protection, wrap the cap-vial interface of all containers with Parafilm. Place the vials back into a secondary container with a desiccant and return to the freezer for storage.
-
No Glovebox? If a glovebox is not available, perform the transfer in a fume hood with a steady stream of argon or nitrogen directed into the vial opening (the "gas-flow" technique).[14] Work quickly and efficiently to minimize air exposure.
Protocol 5.2: Assessing Compound Purity by HPLC
This method provides a reliable way to quantify the purity of your compound and detect degradation products.
-
Sample Preparation:
-
Prepare a stock solution of Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate at 1 mg/mL in anhydrous acetonitrile.
-
Dilute this stock solution to a working concentration of ~50 µg/mL with the mobile phase A/B (50:50) mixture.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 10% B
-
19-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm and 280 nm.
-
Column Temperature: 30°C.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100.
-
Degradation products will typically appear as earlier, more polar peaks (from hydrolysis) or as a complex series of later peaks (from oxidation/polymerization).
-
Visualized Workflows and Pathways
Primary Degradation Pathways
Caption: Key degradation routes for the target compound.
HPLC Purity Assessment Workflow
Caption: Workflow for verifying compound purity via HPLC.
References
-
AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]
-
Lee, J., et al. (2021). Furan oxidation by Mn(III)/Co(II) catalysts – application to benzofuran synthesis. RSC Advances, 11(50), 31445-31449. Available from: [Link]
-
Alonso, F., & Yus, M. (2012). Oxidations of Furan Rings in Organic Synthesis: Expanding Synthetic Utility of Aromatic Heterocycles. SSRN. Available from: [Link]
-
Molecular Inorganic Chemistry, University of Groningen. (2008). Working with air and moisture sensitive compounds. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Retrieved from [Link]
-
Schenck, G. O. (1952). Oxidation of furans. Angewandte Chemie, 64(1), 12-23. (Note: While the specific search result is a modern review, the underlying principle of furan oxidation is well-established in classical organic chemistry). A relevant modern review is available at: [Link]
-
ResearchGate. (n.d.). Overview of assays for hydrolysis of β-keto esters. Retrieved from [Link]
-
Tsuji, J. (2005). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, 81(1), 1-15. Available from: [Link]
-
Peterson, L. A. (2011). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 24(8), 1193-1207. Available from: [Link]
-
Pearson Education. (n.d.). Show the ketones that would result from hydrolysis and decarboxylation of the following β-keto esters. Retrieved from [Link]
-
Bonger, K. M., et al. (2016). Aromatic capping surprisingly stabilizes furan moieties in peptides against acidic degradation. Organic & Biomolecular Chemistry, 14(38), 9018-9023. Available from: [Link]
-
Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. Retrieved from [Link]
-
AK Lectures. (2014, July 9). Hydrolysis and Decarboxylation of ß-Keto Ester Example [Video]. YouTube. [Link]
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
Wikipedia. (n.d.). Furan. Retrieved from [Link]
-
De, A. (2016). Oxidative Cleavage of Furans. Organic Reactions. Available from: [Link]
-
Toomula, N., et al. (2011). Development and Validation of Analytical Methods for Pharmaceuticals. Journal of Analytical & Bioanalytical Techniques, 2(7). Available from: [Link]
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. papers.ssrn.com [papers.ssrn.com]
- 4. organicreactions.org [organicreactions.org]
- 5. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 6. Aromatic capping surprisingly stabilizes furan moieties in peptides against acidic degradation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. aklectures.com [aklectures.com]
- 8. Show the ketones that would result from hydrolysis and decarboxyl... | Study Prep in Pearson+ [pearson.com]
- 9. youtube.com [youtube.com]
- 10. molan.wdfiles.com [molan.wdfiles.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. ossila.com [ossila.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Validation & Comparative
1H NMR chemical shift assignment for Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate
Comparative Guide: Optimizing 1H NMR Chemical Shift Assignment for Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate
Executive Summary
Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate is a critical 1,3-dicarbonyl intermediate used in the synthesis of fused heterocyclic scaffolds and pharmaceutical active ingredients (APIs).[1][2][3] Its structural analysis is frequently complicated by keto-enol tautomerism , which creates dynamic spectral features that can be misinterpreted as impurities.[1][2][3][4]
This guide compares the "performance" of different NMR solvent systems and assignment strategies. It provides a definitive protocol for distinguishing the major enol tautomer from the minor keto form, ensuring accurate structural validation in drug development workflows.[2][3]
Part 1: The Core Analytical Challenge
The molecule exists in a dynamic equilibrium between a diketo form and a stable cis-enol form .
-
Diketo Form: Furan-C(=O)-CH2-C(=O)-COOEt
-
Enol Form (Major): Furan-C(OH)=CH-C(=O)-COOEt[1]
The enol form is thermodynamically stabilized by an intramolecular hydrogen bond (forming a pseudo-six-membered ring) and extended conjugation with the furan ring.[1] In non-polar solvents, the enol form typically constitutes >90% of the population.[3]
Part 2: Comparative Analysis of Solvent Systems
The choice of solvent is the single most critical variable in the NMR analysis of
| Feature | Chloroform-d (CDCl3) | DMSO-d6 | Verdict |
| Tautomeric Ratio | Strongly favors Enol (>95%).[1] The non-polar environment stabilizes the intramolecular H-bond.[1] | Shifts equilibrium toward Keto . The polar solvent competes for H-bonding, disrupting the enol cage.[2][3] | CDCl3 is Superior for clean structural confirmation.[1][3] |
| Enolic -OH Signal | Appears as a sharp or slightly broad singlet far downfield (14.0–15.5 ppm ).[1] | Often broadened into the baseline or shifted upfield due to exchange with residual water.[1][3] | CDCl3 allows detection of the diagnostic -OH.[1] |
| Resolution | High. Furan coupling constants ( | Good, but viscosity broadening can obscure fine splitting in the furan ring.[2][3][4] | CDCl3 provides better resolution for |
Scientific Recommendation: Use CDCl3 for primary characterization to maximize the population of the stable enol form and obtain a simplified spectrum.[1][3] Use DMSO-d6 only if solubility is a limiting factor.[1][3]
Part 3: Detailed Chemical Shift Assignment (in CDCl3)
The following assignment logic is based on the major Enol Tautomer , which dominates the spectrum.
Region A: The "Fingerprint" Zone (Downfield)
These signals confirm the 1,3-dicarbonyl identity and enolization.[1][2][3]
- 14.5 – 15.5 ppm (1H, s, broad): Enolic -OH .[1][2][3][4]
- 6.9 – 7.1 ppm (1H, s): Vinyl Proton (=CH-) .[1][2][3][4]
Region B: The Aromatic Zone (Furan Ring)
The furan ring protons show characteristic coupling patterns.[1]
-
7.6 – 7.7 ppm (1H, dd,
Hz): H-5 (Furan) .[1][2][3][4] -
7.3 – 7.4 ppm (1H, dd,
Hz): H-3 (Furan) .[1][2][3][4] -
6.5 – 6.6 ppm (1H, dd,
Hz): H-4 (Furan) .[1][2][3][4]-
Logic: The "beta" proton of the furan ring, typically the most shielded aromatic signal.[3]
-
Region C: The Aliphatic Zone (Ethyl Ester)
Standard ethyl ester pattern, largely unaffected by tautomerism.[1][2][3][4]
-
4.3 – 4.4 ppm (2H, q,
Hz): -O-CH2- . -
1.3 – 1.4 ppm (3H, t,
Hz): -CH3 .
Region D: The "Ghost" Signals (Minor Keto Form)
If the keto form is present (typically <5-10%), look for:
- 4.1 – 4.2 ppm (2H, s): The central -CH2- of the diketone.[1]
-
Note: This signal is often small and can be mistaken for an impurity.[1][3]
Part 4: Experimental Protocol
Objective: Obtain a high-resolution 1H NMR spectrum suitable for publication.
-
Sample Preparation:
-
Dissolve 5–10 mg of the compound in 0.6 mL of CDCl3 .
-
Crucial: Ensure the solvent is acid-free (filter through basic alumina if necessary) to prevent acid-catalyzed hydrolysis or aggressive tautomeric exchange.[1]
-
-
Acquisition Parameters (Standard 400/500 MHz):
-
Pulse Sequence: zg30 (30° excitation pulse).
-
Relaxation Delay (D1): Set to 2.0 – 5.0 seconds . The enolic proton has a short T1, but accurate integration of the aromatic protons requires full relaxation.[2][3]
-
Spectral Width: -2 ppm to 16 ppm (Ensure the enol -OH is captured).
-
Scans (NS): 16 or 32 scans are sufficient for >95% purity.[1][3][6]
-
-
Processing:
Part 5: Visualization of Assignment Logic
The following diagram illustrates the decision tree for assigning signals in the complex mixture of tautomers.
Caption: Logic flow for distinguishing Enol vs. Keto signals and assigning the furan ring protons.
References
-
Hansen, P. E. (2025).[1][2][3][4] Isotope Effects on Chemical Shifts in Tautomeric Systems. Annual Reports on NMR Spectroscopy. Link
-
Reich, H. J. (2024).[1][2][3][4] Structure Determination Using NMR: Ketone/Enol Tautomerism. University of Wisconsin-Madison Chemistry.[1] Link
-
Fulmer, G. R., et al. (2010).[1][2][3][4] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics, 29(9), 2176–2179.[1][2][3] Link[1][2][4]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014).[1][2][3][4][6] Spectrometric Identification of Organic Compounds. Wiley.[1][3][7] (Standard text for furan and beta-diketone shifts). Link[1][2][4]
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. rsc.org [rsc.org]
- 3. americanelements.com [americanelements.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The keto-enol tautomerization of ethyl butylryl acetate studied by LC-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
FTIR spectral analysis of Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate functional groups
Topic: FTIR Spectral Analysis of Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate Content Type: Technical Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals[1]
A Comparative Guide for Rapid Structural Validation and Tautomeric Profiling
Executive Summary
Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate (EFDB) is a critical pharmacophore precursor used in the synthesis of fused heterocycles (e.g., pyrazoles, isoxazoles) for HIV integrase inhibitors and anti-inflammatory agents.[1] Its reactivity is governed by a complex keto-enol equilibrium inherent to its 1,3,5-tricarbonyl-like architecture (specifically a
While Nuclear Magnetic Resonance (NMR) is the gold standard for full structural elucidation, it often fails to represent the "reactive state" of the molecule in solid form or non-deuterated process solvents. This guide demonstrates why Fourier Transform Infrared Spectroscopy (FTIR) is the superior alternative for:
-
Rapid Batch Release: Differentiating the target molecule from starting materials (2-acetylfuran) in <2 minutes.
-
Tautomeric Profiling: Observing the stabilized enol form (chelated) which is often invisible or shifted in solution-state NMR.
-
Process Monitoring: In-situ tracking of the Claisen condensation without workup.
Molecular Architecture & Tautomerism
To interpret the spectrum, one must understand the dynamic structure of EFDB. It is synthesized via the Claisen condensation of 2-acetylfuran and diethyl oxalate .
The molecule exists in a dynamic equilibrium between the tri-keto form and multiple enol forms . In the solid state (ATR-FTIR), the chelated enol form predominates due to intramolecular hydrogen bonding and extended conjugation with the furan ring.
Diagram 1: Synthesis & Tautomeric Equilibrium
The following flowchart illustrates the synthesis pathway and the critical spectroscopic shift from ketone precursors to the enol-stabilized product.
Caption: Synthesis of EFDB via Claisen condensation showing the progression from distinct precursor carbonyls to the complex conjugated enol system of the product.
Comparative Analysis: FTIR vs. Alternatives
Why FTIR Outperforms NMR for Routine Screening
While NMR provides atomic connectivity, FTIR offers superior sensitivity to electronic environments (hydrogen bonding) and process impurities.
| Feature | FTIR (ATR Mode) | 1H NMR (CDCl₃) | Scientific Advantage of FTIR |
| Analysis Time | < 2 Minutes | 15–30 Minutes | High-throughput screening of reaction fractions.[1] |
| Sample State | Solid/Neat Oil | Dissolved | Detects crystal-lattice stabilized tautomers (polymorphs) lost in solution.[1] |
| Enol Detection | High Sensitivity: Broad "chelate" band (2500–3200 cm⁻¹) is unmistakable. | Variable: Enolic proton often exchanges with solvent or broadens into baseline. | Unambiguous confirmation of the reactive enol species. |
| Water Sensitivity | Low (with background subtraction) | High (HDO peak obscures key regions) | Can analyze "wet" cakes directly from filtration. |
| Precursor ID | Distinct fingerprint (Furan ring modes) | Overlapping aromatic region | Rapidly flags unreacted 2-acetylfuran.[1] |
Detailed Spectral Assignment (The Fingerprint)
To validate EFDB, you must confirm the presence of the furan ring , the ester moiety , and the enolized
Table 1: Critical FTIR Diagnostic Peaks
| Functional Group | Frequency (cm⁻¹) | Vibrational Mode | Diagnostic Note (Pass/Fail Criteria) |
| Enolic O-H | 2500 – 3200 | O-H Stretch (Chelated) | Key Identifier. Broad, diffuse band indicating strong intramolecular H-bonding.[1] Absence indicates decomposition or pure keto form (rare). |
| Ester C=O | 1730 – 1745 | C=O[1] Stretch (Free) | Sharp, strong peak. Corresponds to the |
| Chelated C=O | 1600 – 1650 | C=O[1] Stretch (H-bonded) | Red Shift. Significantly lower than normal ketones (~1715) due to conjugation with the furan ring and enolization. |
| Furan Ring | 1560 – 1580 | C=C Ring Stretch | Characteristic doublet often seen in 2-substituted furans.[1] |
| Furan Ring | 1460 – 1480 | C=C Ring Stretch | Secondary confirmation of the heteroaromatic system. |
| C-O (Ester) | 1240 – 1260 | C-O-C Asym. Stretch | Strong intensity. Confirms the incorporation of the oxalate fragment. |
| Furan C-O-C | 1010 – 1020 | Ring Breathing | Specific to the furan ether linkage. Distinguishes from phenyl analogs. |
Technical Insight: In the reaction mixture, if you see a sharp peak at 1675 cm⁻¹ , the reaction is incomplete (unreacted 2-acetylfuran). If the broad OH region (2500-3200 cm⁻¹) is missing, the Claisen condensation failed to form the enolizable 1,3-dicarbonyl system.[1]
Experimental Protocol: Validated ATR-FTIR Workflow
This protocol ensures reproducibility and minimizes artifacts from atmospheric water or residual solvents.
Materials
-
Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).
-
Accessory: Diamond or ZnSe ATR (Attenuated Total Reflectance) crystal.
-
Solvent: Isopropanol (for cleaning).
Step-by-Step Methodology
-
Background Collection:
-
Clean crystal with isopropanol; dry until solvent peak (3300 cm⁻¹) disappears.
-
Collect air background (32 scans, 4 cm⁻¹ resolution).
-
-
Sample Preparation (Solid/Paste):
-
Place ~5 mg of EFDB crude or purified solid onto the crystal.
-
Critical Step: Apply high pressure using the anvil. The enol form is sensitive to pressure-induced polymorphism; consistent pressure is key for quantitative comparison.
-
-
Data Acquisition:
-
Scan Range: 4000 – 600 cm⁻¹.
-
Accumulation: 16 scans (Screening) or 64 scans (Publication).
-
-
Post-Processing (Baseline Correction):
-
Apply an automatic baseline correction.
-
Note: Do not over-correct the 2500–3200 cm⁻¹ region; the curvature is real (enolic OH).
-
-
Validation Logic (Self-Check):
-
Check 1: Is the C=O ester peak present at ~1735? (If No
Hydrolysis occurred). -
Check 2: Is the Furan ring breathing mode at ~1015 present? (If No
Ring destruction). -
Check 3: Is the 1675 cm⁻¹ ketone peak of Acetylfuran absent? (If No
Impure).
-
Analytical Decision Matrix
Use this workflow to determine when to deploy FTIR versus HPLC or NMR during the drug development lifecycle.
Caption: Decision matrix for selecting FTIR vs. NMR based on the stage of development (IPC vs. Final Release).
Conclusion
For Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate, FTIR is the most efficient tool for monitoring the Claisen condensation efficiency. The "red shift" of the carbonyl bands (from ~1675 to ~1620 cm⁻¹) and the appearance of the broad enolic OH band provide a definitive, self-validating spectral signature that confirms not just the chemical structure, but the successful formation of the reactive
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (General reference for Furan and -diketone assignments).
-
National Institute of Standards and Technology (NIST). (2023). Furan - Gas Phase IR Spectrum. NIST Chemistry WebBook, SRD 69.[2] [Link][1]
-
Tanabe, Y., et al. (1988).[3] Ti-Claisen Condensation for Synthesis of Furanones. Journal of Organic Chemistry. (Context for Claisen condensation of furan derivatives). [Link]
-
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. (Standard for carbonyl and OH shifts).[4][5] [Link][1]
-
PubChem. (2025).[6] 4-(Furan-2-yl)-2,4-dioxobutanoic acid (Compound Summary). National Library of Medicine. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Furan [webbook.nist.gov]
- 3. sci-tech.ksc.kwansei.ac.jp [sci-tech.ksc.kwansei.ac.jp]
- 4. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. 4-(Furan-2-yl)-2,4-dioxobutanoic acid | C8H6O5 | CID 510839 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Bioactivity Guide: Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate vs. Thiophene Analogs
Executive Summary
Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate (EFDB) and its thiophene analog (ETDB) represent a critical class of
While both share the essential 2,4-dioxo metal-chelating motif, the thiophene analog generally exhibits superior drug-like properties in antiviral applications due to enhanced aromaticity, lipophilicity, and metabolic stability. Conversely, the furan derivative (EFDB) is frequently preferred as a synthetic intermediate for antimicrobial pyrazoles due to its higher polarity and reactivity profile.
Physicochemical & Structural Comparison
The core difference lies in the heteroatom (Oxygen vs. Sulfur). This bioisosteric replacement fundamentally alters the electronic distribution and lipophilicity of the scaffold, influencing binding affinity to hydrophobic pockets in enzymes like HIV Integrase.
Table 1: Comparative Chemical Profile
| Feature | Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate (EFDB) | Ethyl 4-(thiophen-2-yl)-2,4-dioxobutanoate (ETDB) | Impact on Bioactivity |
| Heteroatom | Oxygen (O) | Sulfur (S) | S is larger, less electronegative, more lipophilic. |
| Aromaticity | Lower (Resonance Energy ~16 kcal/mol) | Higher (Resonance Energy ~29 kcal/mol) | Thiophene is more stable; Furan is prone to metabolic ring opening. |
| LogP (Est.) | ~1.6 - 1.9 | ~2.3 - 2.6 | Thiophene has better membrane permeability. |
| H-Bonding | Stronger Acceptor | Weaker Acceptor | Furan interacts more with polar residues; Thiophene with hydrophobic pockets. |
| Metabolism | High risk of reactive metabolites (e.g., cis-2-butene-1,4-dial) | Generally stable; S-oxidation possible but ring intact | Thiophene is preferred for in vivo stability. |
Mechanism of Action: The Diketo Acid (DKA) Motif
Both compounds belong to the Diketo Acid (DKA) class of inhibitors (functionally, the ester is often a prodrug or precursor to the active free acid).
The "Two-Metal Ion" Chelation Mechanism
The biological potency of these molecules stems from the
-
Chelation: The enolized 2,4-dioxo group sequesters these metal ions.
-
Sequestration: By binding the metals, the inhibitor prevents the enzyme from coordinating with the viral DNA/RNA substrate.
-
Selectivity: The heteroaryl ring (Furan or Thiophene) occupies a specific hydrophobic pocket adjacent to the active site, conferring specificity.
Caption: Activation and mechanism of action for diketo ester scaffolds. The ester often acts as a prodrug, hydrolyzing to the free acid which chelates catalytic metals.
Bioactivity Analysis: Furan vs. Thiophene[1]
Case Study A: HIV-1 Integrase Inhibition
The diketo acid pharmacophore is the precursor to FDA-approved drugs like Raltegravir .[1] Research comparing furan and thiophene analogs in this scaffold reveals distinct trends.
-
Potency: Thiophene analogs typically exhibit lower
values (higher potency) than furan analogs.-
Reasoning: The HIV Integrase active site contains a hydrophobic pocket that accommodates the aryl group. The sulfur atom in thiophene increases lipophilicity and van der Waals contact surface compared to the smaller, more polar oxygen in furan [1].
-
-
Binding Mode: The thiophene ring engages in
stacking interactions with tyrosine residues (e.g., Tyr143) more effectively than the furan ring.
Case Study B: HCV NS5B Polymerase
In Hepatitis C Virus (HCV) drug discovery, thiophene-2-carboxylic acid derivatives (structurally related to the hydrolyzed ETDB) are validated allosteric inhibitors.
-
Furan Liability: Furan derivatives in this context often fail in late-stage preclinical trials due to CYP450-mediated bioactivation . The furan ring can be oxidized to reactive enedials, leading to hepatotoxicity.
-
Thiophene Advantage: Thiophene is bioisosteric but metabolically robust, making ETDB-derived inhibitors safer candidates for liver-targeting drugs [2].
Case Study C: Antimicrobial Pyrazole Synthesis
While Thiophene wins in direct enzyme inhibition, EFDB (Furan) is the superior reagent for synthesizing antimicrobial pyrazoles .
-
Reaction: EFDB reacts with hydrazine hydrates to form 3-(furan-2-yl)-pyrazole-5-carboxylates.
-
Data: Furan-bearing pyrazoles synthesized from EFDB have shown broad-spectrum activity against S. aureus and E. coli, often outperforming thiophene variants in bacterial cell wall penetration assays due to the requisite polarity of the furan oxygen [3].
Experimental Protocols
Protocol A: Synthesis of EFDB/ETDB (Claisen Condensation)
Objective: To synthesize the diketo ester scaffold from the parent ketone.
Reagents:
-
2-Acetylfuran (for EFDB) or 2-Acetylthiophene (for ETDB)
-
Sodium ethoxide (NaOEt)
-
Ethanol (anhydrous)
Workflow:
-
Preparation: Dissolve 1.0 eq of Sodium ethoxide in anhydrous ethanol under
atmosphere. -
Addition: Add 1.0 eq of Diethyl oxalate dropwise at
. -
Condensation: Add 1.0 eq of 2-Acetylfuran (or thiophene) slowly. The solution will turn yellow/orange.
-
Reaction: Stir at room temperature for 4–6 hours. (Monitor via TLC: Hexane/EtOAc 3:1).
-
Workup: Acidify with 1M HCl to precipitate the enol form. Extract with EtOAc.
-
Purification: Recrystallize from Ethanol/Water.
Protocol B: HIV-1 Integrase Strand Transfer Assay
Objective: To compare the inhibitory efficacy (
Reagents:
-
Recombinant HIV-1 Integrase
-
Biotinylated Donor DNA
-
Digoxigenin-labeled Target DNA
-
AlphaScreen™ detection reagents (Donor/Acceptor beads)
Step-by-Step:
-
Hydrolysis (Critical): Pre-incubate EFDB and ETDB (10 mM DMSO stock) with porcine liver esterase or 0.1N NaOH for 30 mins to generate the active acid species.
-
Incubation: Mix 20 nM Integrase + Inhibitor (serial dilutions) in reaction buffer (20 mM HEPES, pH 7.5, 10 mM
). Incubate 15 mins. -
Substrate Addition: Add 10 nM Biotin-Donor DNA and 10 nM Digoxigenin-Target DNA.
-
Reaction: Incubate at
for 90 minutes. -
Detection: Add Streptavidin-Donor beads and Anti-Digoxigenin-Acceptor beads.
-
Readout: Measure chemiluminescence (AlphaScreen signal).
-
Analysis: Plot % Inhibition vs. Log[Concentration] to determine
.
Caption: Workflow for converting the ester precursor to the active inhibitor and testing via Strand Transfer Assay.
Conclusion
For drug development targeting HIV Integrase or HCV Polymerase , the thiophene analog (ETDB) is the superior candidate due to its enhanced lipophilicity, binding affinity, and metabolic stability.
However, Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate (EFDB) remains the preferred choice for synthetic chemistry applications , particularly in the generation of furan-derived pyrazoles for antimicrobial research, where the furan moiety contributes specific polarity requirements for bacterial cell wall interaction.
References
-
Wai, J. S., et al. (2000).[3] "4-Aryl-2,4-dioxobutanoic acid inhibitors of HIV-1 integrase and viral replication in cells." Journal of Medicinal Chemistry. Link
-
Beaulieu, P. L., et al. (2004). "Discovery of thiophene-2-carboxylic acids as potent inhibitors of HCV NS5B polymerase."[4] Bioorganic & Medicinal Chemistry Letters. Link
-
Alam, M. S., et al. (2015). "Synthesis and antimicrobial activity of pyrazole derivatives containing furan moiety." Der Pharma Chemica. Link
-
PubChem. (2025).[5][6] "4-(Furan-2-yl)-2,4-dioxobutanoic acid (Compound Summary)." National Library of Medicine. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 3. 4-Aryl-2,4-dioxobutanoic acid inhibitors of HIV-1 integrase and viral replication in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of thiophene-2-carboxylic acids as potent inhibitors of HCV NS5B polymerase and HCV subgenomic RNA replication. Part 2: tertiary amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-(Furan-2-yl)-2,4-dioxobutanoic acid | C8H6O5 | CID 510839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate | C12H11FO4 | CID 596593 - PubChem [pubchem.ncbi.nlm.nih.gov]
Benchmarking Synthetic Routes for Furan-Substituted 1,3-Dicarbonyls
Executive Summary
The synthesis of furan-substituted 1,3-dicarbonyls (e.g.,
For medicinal chemistry applications requiring high purity (>98%) and regio-fidelity, the Meldrum’s Acid Acylation route is the superior bench-scale method, offering neutral workup conditions that preserve the furan moiety. However, for process scalability (>100g), the Magnesium-Mediated Acylation (Soft Enolization) offers the best balance of cost-efficiency and safety, eliminating the pyrophoric risks of sodium hydride (NaH) associated with the classic Claisen condensation.
The Challenge: Furan Sensitivity
The furan ring is an electron-rich heterocycle. In the context of 1,3-dicarbonyl synthesis, two specific failure modes are prevalent:
-
Acid-Catalyzed Ring Opening: During the quench of enolates, if the pH drops below 2.0, the furan oxygen can protonate, leading to hydrolytic ring opening to form 1,4-dicarbonyls (e.g., hexane-2,5-dione derivatives), which rapidly polymerize.
-
Thermodynamic Polymerization: In classic Claisen conditions (NaH/THF), the high localized heat and strong basicity can induce self-polymerization of the furan starting material before the condensation occurs.
Benchmarking Matrix
The following table compares the three dominant synthetic strategies for synthesizing Ethyl 3-(furan-2-yl)-3-oxopropanoate (a model furan 1,3-dicarbonyl).
| Feature | Route A: Classic Claisen | Route B: Meldrum's Acid | Route C: Mg-Mediated (Soft) |
| Reagents | NaH, EtOAc, Ethyl Furoate | Furoyl Chloride, Meldrum's Acid | |
| Conditions | Reflux (Harsh Base) | RT | 0°C |
| Yield (Typical) | 40–55% | 85–92% | 75–85% |
| Furan Integrity | Low (Risk of tarring) | High | High |
| Atom Economy | Moderate | Low (Loss of Acetone/CO | Good |
| Scalability | Difficult (Pyrophoric NaH) | Moderate (Volume intensive) | Excellent |
| Cost | Low | High | Moderate |
Decision Framework (Visualization)
The following logic gate assists in selecting the appropriate pathway based on substrate value and scale.
Figure 1: Decision tree for selecting the optimal synthetic route based on scale and substrate sensitivity.
Detailed Experimental Protocols
Route B: The Meldrum’s Acid Method (Recommended for MedChem)
This method utilizes Oikawa’s protocol [1]. It is a two-step sequence: C-acylation of Meldrum's acid followed by alcoholysis. It avoids strong bases entirely.
Mechanism:
The reaction proceeds via an acyl-Meldrum's acid intermediate. Upon heating with an alcohol, it undergoes a retro-Diels-Alder-like fragmentation, releasing acetone and
Figure 2: Mechanistic pathway of the Meldrum's acid synthesis, highlighting the thermal generation of the reactive ketene species.
Protocol:
-
Acylation: Dissolve Meldrum's acid (1.0 equiv) in dry DCM at 0°C. Add dry pyridine (2.0 equiv). Dropwise add 2-furoyl chloride (1.0 equiv) over 30 mins. The solution will turn orange/red. Stir at RT for 1 hour.
-
Workup 1: Wash with 1M HCl (keep cold) to remove pyridine. Dry organic layer (
) and concentrate. Note: The acyl-Meldrum's intermediate is stable and can be stored. -
Alcoholysis: Dissolve the residue in absolute ethanol (or desired alcohol). Reflux for 2–4 hours. Monitor
evolution. -
Purification: Concentrate solvent. The residue is often pure enough (>95%) for subsequent steps. If not, distill under high vacuum (furan derivatives degrade on silica gel).
Route C: Magnesium-Mediated Soft Enolization (Recommended for Scale)
Based on the work of Rathke and Cowan [2], this method uses
Protocol:
-
Enolate Formation: Suspend anhydrous
(1.2 equiv) in dry acetonitrile or THF. Add Potassium Ethyl Malonate (1.2 equiv). Cool to 0°C. -
Base Addition: Add triethylamine (
, 2.5 equiv) dropwise. Stir for 30 mins. The mixture will become a thick white slurry (the Mg-enolate). -
Acylation: Add 2-furoyl chloride (1.0 equiv) dropwise, keeping T < 5°C. The slurry will thin out. Stir overnight at RT.
-
Decarboxylation/Workup (CRITICAL):
-
Quench with 5% aqueous HCl.
-
Expert Insight: Do not simply extract.[1] Stir the biphasic mixture vigorously for 30 mins to ensure decarboxylation of the intermediate acyl-malonate.
-
pH Control: Ensure the aqueous layer pH does not drop below 1.5–2.0 for extended periods to protect the furan ring.
-
-
Isolation: Extract with EtOAc, wash with saturated
(to remove unreacted acid), dry, and concentrate.
Expert Commentary & Troubleshooting
The "Black Tar" Scenario
If your reaction turns into a black, insoluble tar, you have likely triggered furan polymerization.
-
Cause: In the Claisen route, this happens if the reaction mixture overheats or if the NaH quality is poor (generating "hot spots"). In the Mg-route, this happens during the acid quench if the concentration of acid is too high.
-
Solution: Switch to the Meldrum's acid route. The neutral thermal decomposition prevents acid-catalyzed ring opening.
Regioselectivity
The Mg-mediated route is strictly C-selective . Classic Claisen conditions often yield 10–15% O-acylated byproducts (enol esters), which are difficult to separate from the product. The chelation of the Magnesium ion to the dicarbonyl oxygens locks the geometry, forcing the electrophile to attack the carbon [3].
Storage
Furan-substituted
References
-
Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis.[1][2][3][4][5][6] 2. A general and versatile synthesis of
-keto esters.[1][3][5] The Journal of Organic Chemistry, 43(10), 2087-2088. -
Rathke, M. W., & Cowan, P. J. (1985). Procedures for the acylation of diethyl malonate and other acidic compounds with acid chlorides using tertiary amine bases and magnesium chloride. The Journal of Organic Chemistry, 50(15), 2622-2624.
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 26: Acylation of Enolates).
Sources
- 1. oipub.com [oipub.com]
- 2. Best Meldrum Acid: Properties, Synthesis & Key Applications [gunjalindustries.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Meldrum's acid - Wikipedia [en.wikipedia.org]
- 5. US6642035B2 - Synthesis of B-keto esters - Google Patents [patents.google.com]
- 6. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
